(Cbz-hydrazido)glycine trifluoroacetate salt
Description
Properties
IUPAC Name |
benzyl N-[(2-aminoacetyl)amino]carbamate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.C2HF3O2/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5H,6-7,11H2,(H,12,14)(H,13,15);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWUIPUGRJNRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718537 | |
| Record name | Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19704-03-1 | |
| Record name | Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (Cbz-hydrazido)glycine Trifluoroacetate Salt
This is a comprehensive technical guide on (Cbz-hydrazido)glycine trifluoroacetate salt , a specialized reagent used primarily in advanced peptide synthesis and bioconjugation.
Advanced Reagent for Peptide Hydrazide Synthesis & Ligation[1][2]
Part 1: Executive Summary
(Cbz-hydrazido)glycine trifluoroacetate (CAS: 19704-03-1) is a bifunctional building block designed for the precision synthesis of peptide hydrazides .[1] It serves as a critical intermediate in Native Chemical Ligation (NCL) strategies, allowing for the convergent assembly of large proteins and the functionalization of peptide C-termini.
Unlike standard amino acid derivatives, this molecule features a Carbobenzyloxy (Cbz or Z) protecting group on the hydrazide moiety (
Part 2: Chemical Identity & Physicochemical Profile
Nomenclature & Structure
-
IUPAC Name: Benzyl 2-(aminoacetyl)hydrazinecarboxylate trifluoroacetate
-
Common Name: H-Gly-NHNH-Z · TFA
-
Synonyms: Glycine N'-benzyloxycarbonylhydrazide TFA salt
Molecular Structure:
Key Properties Table
| Property | Specification | Technical Note |
| Molecular Formula | Salt stoichiometry is typically 1:1. | |
| Molecular Weight | 337.25 g/mol | Free base MW: 223.23 g/mol . |
| Appearance | White to off-white crystalline powder | Hygroscopic; handle under inert atmosphere if possible. |
| Solubility | High: Water, MeOH, DMF, DMSOLow: | Dissolve in DMF/DMSO for coupling reactions. |
| Purity | TFA counterion content must be accounted for in stoichiometry. | |
| Storage | Degradation occurs via hydrolysis if exposed to moisture. |
Part 3: Synthetic Utility & Mechanisms
The Role in Peptide Hydrazide Ligation
The primary utility of (Cbz-hydrazido)glycine is to introduce a latent thioester surrogate at the C-terminus of a peptide. Peptide hydrazides are stable precursors that can be activated in situ (via oxidation to azide) to react with a thioester or directly with an amine in specific ligation protocols.
Mechanism of Action:
-
Coupling: The free amine (
) of the reagent reacts with the activated carboxyl group of an N-protected amino acid (e.g., Fmoc-AA-OPfp). -
Elongation: The peptide chain is extended from the N-terminus.
-
Deprotection: The Cbz group on the hydrazide remains stable during standard Fmoc/tBu deprotection cycles (TFA-stable).
-
Activation: The Cbz group is removed (Hydrogenolysis) to yield the free peptide hydrazide (
).
Structural Logic Diagram (DOT)
Figure 1: Workflow for utilizing (Cbz-hydrazido)glycine in peptide synthesis.[2][5][6][7]
Part 4: Experimental Protocols
Standard Coupling Protocol (Solution Phase)
Use this protocol to attach the reagent to the C-terminus of an N-protected amino acid.
Materials:
-
N-Protected Amino Acid (e.g., Boc-Phe-OH) (1.1 eq)
-
Coupling Reagents: EDC·HCl (1.1 eq), HOBt (1.1 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF
Procedure:
-
Activation: Dissolve the N-protected amino acid, EDC, and HOBt in DMF. Stir at
for 15 minutes to form the active ester. -
Neutralization: In a separate vial, dissolve (Cbz-hydrazido)glycine TFA salt in minimal DMF. Add DIPEA dropwise to neutralize the TFA salt (pH ~8).
-
Coupling: Add the neutralized glycine solution to the activated amino acid mixture.
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12–16 h). -
Workup: Dilute with EtOAc. Wash sequentially with 10% citric acid, saturated
, and brine. Dry over and concentrate. -
Validation: Verify product mass via LC-MS (Expect Mass =
).
Activation for Ligation (Hydrazide to Azide)
Use this protocol to convert the final peptide hydrazide into an acyl azide for ligation.
Reagents:
-
Peptide Hydrazide (
) - (Sodium Nitrite)
Procedure:
-
Dissolve peptide hydrazide in buffer (6M Guanidine·HCl, 0.2M phosphate, pH 3.0) at
. -
Add
(10 eq) dropwise. -
Stir for 20 minutes at
. The hydrazide converts to the Peptide Azide ( ). -
Add a thiol (e.g., MPAA) to generate the thioester in situ for Native Chemical Ligation.
Part 5: Handling, Stability & Safety
The "TFA Salt" Factor
The presence of the trifluoroacetate counterion significantly impacts the handling of this reagent:
-
Hygroscopicity: TFA salts attract water. Weigh quickly and reseal containers immediately.
-
Acidity: Solutions in water/methanol will be acidic (pH ~2-3). Ensure sufficient base (DIPEA/NMM) is used during coupling to deprotonate the alpha-amine (
). -
Stoichiometry: When calculating equivalents, use the MW of the salt (337.25), not the free base.
Storage Conditions
-
Temperature: Store at
. -
Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the hydrazide (though Cbz protection mitigates this, the salt is best kept inert).
-
Shelf Life: 12 months if properly sealed.
References
-
Zheng, J. S., et al. (2013). "Robust chemical synthesis of protein hydrazides for the construction of protein conjugates." Nature Protocols, 8(12), 2483-2495. Link
-
Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides." Angewandte Chemie International Edition, 50(33), 7645-7649. Link
-
Sigma-Aldrich. "this compound Product Specification." Link
-
BenchChem. "Cbz-hydrazido glycine trifluoroacetate salt Properties and Applications." Link
Sources
- 1. This compound - 19704-03-1 [benchchem.com]
- 2. Combi-Blocks [combi-blocks.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 19704-03-1 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) - PMC [pmc.ncbi.nlm.nih.gov]
(Cbz-hydrazido)glycine trifluoroacetate salt synthesis and characterization
Synthesis, Characterization, and Application in Peptidomimetic Design[1][2][3][4]
Executive Summary & Chemical Identity[5]
(Cbz-hydrazido)glycine trifluoroacetate (CAS: 19704-03-1) is a specialized amino acid derivative serving as a critical building block in the synthesis of peptide hydrazides, aza-peptides, and protease inhibitors. Chemically defined as Glycine
Its strategic value lies in its orthogonal protection scheme : the Carbobenzoxy (Cbz/Z) group on the hydrazide remains stable under the acidic conditions used to deprotect the N-terminal amine (TFA salt formation) and during Boc-based Solid Phase Peptide Synthesis (SPPS). This allows for the precise, regioselective extension of the peptide chain at the N-terminus while preserving the C-terminal reactive handle for late-stage functionalization, such as hydrazone ligation.
| Property | Specification |
| IUPAC Name | Glycine |
| Formula | |
| Molecular Weight | 337.25 g/mol |
| Structure | |
| Solubility | Soluble in water, MeOH, DMF; Insoluble in |
Retrosynthetic Analysis & Strategy
To synthesize this molecule with high purity, we employ a solution-phase strategy leveraging the orthogonality of Boc (acid-labile) and Cbz (hydrogenolysis-labile/acid-stable) protecting groups.
The Logic:
-
Direct Hydrazinolysis Avoidance: Reacting glycine esters directly with hydrazine often leads to double addition (dimerization) or polymerization.
-
Protected Hydrazine: We use Benzyl carbazate (
) as the nucleophile. This ensures only a single acyl substitution occurs. -
Boc-Gly-OH Precursor: The N-terminus of glycine must be protected with Boc to prevent self-coupling.
-
Selective Deprotection: The final step uses Trifluoroacetic Acid (TFA) to remove the Boc group. The Cbz group survives this harsh acidity, yielding the target mono-salt.
Figure 1: Retrosynthetic disconnection showing the assembly of the protected hydrazide followed by selective N-terminal deprotection.
Experimental Protocol
Phase A: Coupling (Synthesis of Boc-Gly-NH-NH-Cbz)
Reagents:
-
Boc-Gly-OH (10 mmol, 1.75 g)
-
Benzyl carbazate (
) (10 mmol, 1.66 g) -
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (11 mmol) -
HOBt (Hydroxybenzotriazole) (11 mmol)
-
DCM (Dichloromethane) (50 mL, anhydrous)
-
DIEA (Diisopropylethylamine) (22 mmol)
Procedure:
-
Activation: In a round-bottom flask, dissolve Boc-Gly-OH in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Add Coupling Agents: Add HOBt and EDC
HCl. Stir for 15 minutes to generate the active ester. Why: HOBt suppresses racemization (less critical for Gly, but good practice) and prevents -acylurea side-product formation. -
Nucleophile Addition: Add Benzyl carbazate followed by dropwise addition of DIEA.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Work-up: Dilute with DCM (100 mL). Wash sequentially with:
-
10% Citric acid (removes unreacted amine/DIEA).
-
Saturated
(removes unreacted acid). -
Brine.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo. The intermediate usually precipitates as a white solid. Recrystallize from EtOAc/Hexanes if necessary.
Phase B: Selective Deprotection (Synthesis of Target Salt)
Reagents:
Procedure:
-
Dissolution: Dissolve the intermediate (2 g) in DCM (10 mL).
-
Acidolysis: Add TFA (10 mL) dropwise at 0°C. Caution: Exothermic reaction.
-
Reaction: Stir at RT for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS.
-
Precipitation: Concentrate the solution to ~5 mL (do not dry completely). Add cold Diethyl Ether (100 mL) vigorously. The product will precipitate as a white solid.
-
Purification: Filter the solid under argon (hygroscopic). Wash 3x with cold ether.
-
Drying: Dry under high vacuum for 24 hours to remove trace TFA.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-
, 400 MHz):- 10.0–10.5 ppm (s, 2H, Hydrazide NHs). Note: Two distinct peaks or broad singlets depending on conformation.
-
8.0–8.3 ppm (br s, 3H,
). Characteristic of the TFA salt. - 7.30–7.40 ppm (m, 5H, Aromatic Cbz).
-
5.10 ppm (s, 2H, Benzyl
). -
3.65 ppm (s, 2H, Glycine
- ).
-
F NMR:
-
-74.0 to -76.0 ppm (s,
). Integration of this peak relative to an internal standard confirms the salt stoichiometry (usually 1:1).
-
-74.0 to -76.0 ppm (s,
Mass Spectrometry (ESI-MS)
-
Positive Mode:
calculated for (free base cation): 224.10 m/z . -
Note: The TFA counterion (113 Da) is usually lost in positive mode MS but may appear as a cluster.
HPLC Purity
-
Column: C18 Reverse Phase.
-
Gradient: 5% to 60% Acetonitrile in Water (+0.1% TFA).
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Cbz aromatic ring).
-
Requirement: >95% purity. Major impurity to watch for is the de-protected hydrazine (Gly-NHNH2) if the Cbz group was compromised (rare in TFA).
Applications in Drug Development[1]
This molecule acts as a "masked" reactive handle. The Cbz-hydrazide is chemically inert to standard SPPS coupling conditions, allowing the researcher to build a peptide sequence on the N-terminus.
Workflow:
-
Coupling: React (Cbz-hydrazido)glycine
TFA with a growing peptide chain or carboxylate drug payload. -
Deprotection: Remove Cbz via catalytic hydrogenation (
) or HF. -
Ligation: The liberated hydrazide (
) reacts specifically with aldehydes or ketones to form hydrazones —a common strategy for PEGylation, antibody-drug conjugates (ADCs), or cyclization.
Figure 2: Application workflow showing the transition from the TFA salt building block to a bioconjugate via hydrazone ligation.
References
-
National Institutes of Health (NIH). (2016). Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM). Retrieved from [Link]
-
ChemRxiv. (2025).[6] Optimized monomer-based synthesis of poly-N-amino peptides. Retrieved from [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (Cbz-hydrazido)glycine Trifluoroacetate Salt - 19704-03-1 [benchchem.com]
- 3. Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. EP0474334A2 - Process for preparing glycine in high yield - Google Patents [patents.google.com]
(Cbz-hydrazido)glycine Trifluoroacetate: A Versatile Synthon for Peptide Ligation and Enzyme Inhibition
Topic: (Cbz-hydrazido)glycine trifluoroacetate salt: Technical Guide for Peptide Ligation and Enzyme Inhibition Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Identity
This compound (CAS: 19704-03-1) is a specialized amino acid derivative serving as a critical building block in peptide fragment condensation and medicinal chemistry .[1][2][3] Chemically defined as Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate trifluoroacetate , it consists of a glycine backbone where the C-terminal carboxyl group is modified into a benzyloxycarbonyl (Cbz or Z)-protected hydrazide.
In the research context, this compound acts as a masked reactive handle . The Cbz group protects the hydrazide functionality during peptide chain elongation, while the free amine (stabilized as a TFA salt) allows for standard acylation. Upon deprotection, the liberated hydrazide serves as a precursor for azide-based ligation or as a metal-chelating pharmacophore in enzyme inhibition studies.
Chemical Specifications
| Property | Detail |
| Systematic Name | Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate; trifluoroacetic acid |
| Formula | C |
| Molecular Weight | 337.25 g/mol |
| Functional Groups | Primary Amine (TFA salt), Cbz-Protected Hydrazide |
| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents. |
| Stability | Hygroscopic; store at -20°C. Cbz group is stable to TFA (Boc-chemistry compatible). |
Mechanism of Action in Research Applications
The Hydrazide Ligation Pathway (Peptide Synthesis)
The primary utility of (Cbz-hydrazido)glycine is in the synthesis of peptide hydrazides, which are intermediates for the azide coupling method (a precursor to modern Native Chemical Ligation).
-
Incorporation: The compound is coupled to the C-terminus of a peptide fragment or used as a solution-phase reagent. The TFA salt ensures the amine is protonated and non-nucleophilic until activated by a base (e.g., DIEA).
-
Protection: The Cbz group exerts steric and electronic protection, preventing the hydrazide nitrogens from participating in nucleophilic attacks during subsequent coupling cycles.
-
Activation: Post-synthesis, the Cbz group is removed (typically via hydrogenolysis), revealing the free hydrazide (-CONHNH
). This hydrazide is then nitrosated to form an acyl azide (-CON ), a highly reactive electrophile that couples with the N-terminal amine of a second peptide fragment.
Enzyme Inhibition (PHM and CFTR)
Beyond synthesis, the core structure mimics the transition states of specific metalloenzymes:
-
Peptidylglycine α-Hydroxylating Monooxygenase (PHM): PHM catalyzes the C-terminal amidation of bioactive peptides. (Cbz-hydrazido)glycine acts as a substrate analog/inhibitor. The hydrazide moiety can chelate the catalytic copper cores (Cu
/Cu ) within the enzyme active site, disrupting the electron transfer required for hydroxylation. -
CFTR Modulation: Glycine hydrazides have been identified as pore-occluding inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), useful for creating models of secretory diarrhea.[9]
Experimental Workflows
Workflow A: Synthesis of Peptide Hydrazides via (Cbz-hydrazido)glycine
This protocol describes the solution-phase coupling of (Cbz-hydrazido)glycine to a protected amino acid (e.g., Boc-Phe-OH), followed by activation.
Reagents Required:
-
Boc-Phe-OH (or target peptide carboxylate)
-
EDC[4]·HCl and HOBt (Coupling agents)
-
N-Methylmorpholine (NMM) or DIEA
-
DMF (Solvent)
Step-by-Step Protocol:
-
Activation: Dissolve Boc-Phe-OH (1.0 equiv) in DMF. Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv). Stir at 0°C for 15 minutes to generate the active ester.
-
Coupling: Add (Cbz-hydrazido)glycine TFA salt (1.1 equiv) to the reaction mixture. Immediately add NMM (2.5 equiv) to neutralize the TFA and liberate the amine.
-
Critical Note: The pH must be adjusted to ~8.0 immediately to ensure the amine reacts before the active ester hydrolyzes.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS (Target mass: Boc-Phe-Gly-NHNH-Cbz).
-
Workup: Dilute with EtOAc, wash with 5% citric acid, saturated NaHCO
, and brine. Dry over Na SO . -
Deprotection (Cbz Removal): Dissolve the intermediate in MeOH. Add 10% Pd/C catalyst. Hydrogenate at 1 atm (balloon) for 2–4 hours. Filter catalyst.
-
Result: Boc-Phe-Gly-NHNH
(Ready for azide activation).
-
Workflow B: Visualization of the Ligation Pathway
The following diagram illustrates the transformation of (Cbz-hydrazido)glycine from a raw material to a ligated peptide product.
Figure 1: The strategic application of (Cbz-hydrazido)glycine in peptide fragment condensation, highlighting the transformation from protected precursor to reactive acyl azide.
Technical Specifications & Quality Control
Handling the TFA Salt
The trifluoroacetate counterion significantly impacts the molecular weight (MW) and stoichiometry.
-
Free Base MW: ~223.23 g/mol
-
Salt MW: 337.25 g/mol [9]
-
Stoichiometry: When calculating equivalents for reactions, use the salt MW. Failure to account for the TFA mass will result in under-loading of the reagent (approx. 33% error).
-
Neutralization: The salt is acidic. In coupling reactions, at least 1 equivalent of tertiary base (DIEA or NMM) is required solely to neutralize the TFA associated with the amine, in addition to the base required for the reaction kinetics.
Analytical Verification (Self-Validating Protocol)
To ensure the integrity of the reagent before use, employ this 19F-NMR check:
-
Sample Prep: Dissolve 5 mg in D
O or DMSO-d6. -
Method: Run 19F-NMR (unprotonated).
-
Validation Criteria:
-
Signal: A sharp singlet at approximately -76.5 ppm confirms the presence of the Trifluoroacetate anion.
-
Integration: Compare the integration of the TFA signal (3F) against the aromatic protons of the Cbz group (5H) in 1H-NMR to confirm the salt stoichiometry (should be 1:1).
-
References
-
BenchChem. "this compound - Product Description and Applications." BenchChem Database. Accessed 2024.[11]
-
Merkler, D. J., et al. "Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM)." Biochemistry, vol. 38, no. 28, 1999.
-
Sigma-Aldrich. "this compound Product Sheet."[10] Merck KGaA. Accessed 2024.[11]
-
Muanprasat, C., et al. "Discovery of Glycine Hydrazide Pore-Occluding Inhibitors of Cystic Fibrosis Transmembrane Conductance Regulator." Journal of General Physiology, vol. 124, no. 2, 2004.
-
Alfa Chemistry. "CAS 19704-03-1 this compound."[1] Alfa Chemistry Catalog. Accessed 2024.[11]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. Substituted Hippurates and Hippurate Analogs as Substrates and Inhibitors of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate | C10H13N3O3 | CID 7016126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound [sigmaaldrich.com]
- 8. Benzophenone semicarbazone protection strategy for synthesis of aza-glycine containing aza-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - 19704-03-1 [benchchem.com]
- 10. C11h13n3o3-·-c2hf3o2 | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
(Cbz-hydrazido)glycine trifluoroacetate salt molecular weight and formula
[1]
Chemical Identity & Core Specifications[1][2][3]
(Cbz-hydrazido)glycine trifluoroacetate is a specialized amino acid derivative used primarily as a precursor for generating peptide hydrazides.[1][2] It consists of a glycine residue where the C-terminal carboxyl group has been converted into a benzyloxycarbonyl (Cbz or Z) protected hydrazide, provided as a stable trifluoroacetate (TFA) salt to ensure the protonation of the N-terminal amine.[1]
Physicochemical Properties[1][3][4]
| Property | Specification |
| Common Name | (Cbz-hydrazido)glycine TFA salt |
| Systematic Name | Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate trifluoroacetate |
| Synonyms | H-Gly-NHNH-Z[1][3][4][5][6] · TFA; Glycine benzyloxycarbonylhydrazide TFA |
| CAS Number | 19704-03-1 |
| Molecular Formula | |
| Molecular Weight | 337.25 g/mol |
| Free Base Formula | |
| Solubility | Soluble in water, methanol, DMSO, DMF |
| Appearance | White to off-white crystalline powder |
| Storage | -20°C, desiccated (Hygroscopic) |
Structural Visualization
The compound comprises three distinct functional regions: the trifluoroacetate counterion , the glycyl core (providing the free amine), and the Cbz-protected hydrazide tail.[1]
Caption: Structural decomposition of H-Gly-NHNH-Z · TFA showing the ionic association and protected C-terminus.[1]
Synthesis & Preparation
The synthesis of (Cbz-hydrazido)glycine TFA salt typically follows a convergent route, coupling a protected glycine derivative with benzyl carbazate (Cbz-hydrazine).[1]
Synthetic Route Logic
-
Protection: Start with Boc-Gly-OH (N-tert-butoxycarbonyl glycine) to ensure regioselective coupling at the carboxyl group.[1]
-
Coupling: React Boc-Gly-OH with Benzyl carbazate (
) using a carbodiimide coupling agent (e.g., EDC·HCl) to form the intermediate Boc-Gly-NHNH-Z .ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) to remove the acid-labile Boc group while leaving the acid-stable Cbz group intact.[1]
-
Isolation: Precipitation (usually with diethyl ether) yields the target H-Gly-NHNH-Z[1] · TFA .
This "orthogonal protection" strategy is critical: the Boc group is removed by acid, while the Cbz group requires hydrogenolysis or strong acid (HF/HBr), ensuring the hydrazide remains masked during subsequent peptide chain assembly.[1]
Applications in Drug Development & Proteomics[1]
The primary utility of (Cbz-hydrazido)glycine lies in Peptide Hydrazide Ligation and Native Chemical Ligation (NCL) .[1] It serves as a robust "handle" for converting the C-terminus of a peptide into a reactive thioester surrogate.[1]
A. Peptide Hydrazide Synthesis
Unlike direct solid-phase synthesis of hydrazides (which can be prone to side reactions), using H-Gly-NHNH-Z as a solution-phase building block allows for the precise installation of the hydrazide moiety.[1]
-
Workflow: The free amine of the salt couples to the activated carboxyl group of a target molecule (Drug-COOH or Peptide-COOH).[1]
-
Result:
.
B. Native Chemical Ligation (NCL)
Peptide hydrazides are latent thioesters.[1] Once the Cbz group is removed, the free hydrazide can be oxidized to an azide, which reacts with a thiol to form a thioester for ligation.[1]
Mechanism of Action:
-
Coupling: Attach H-Gly-NHNH-Z to Peptide Fragment A.[1]
-
Unmasking: Remove Cbz (Hydrogenolysis:
). -
Activation: Oxidize Hydrazide (
) to Azide ( ) using . -
Ligation: React Azide with Thio-ester/Thiol to ligate with Fragment B (Cysteine-terminal).
Caption: Workflow for converting a carboxylic acid to a reactive peptide hydrazide using the Cbz-protected glycine precursor.
Experimental Protocols
Standard Coupling Protocol
Objective: Couple (Cbz-hydrazido)glycine TFA to a carboxylic acid (
-
Activation: Dissolve 1.0 eq of
in DMF. Add 1.1 eq of HATU (or EDC/HOBt) and 3.0 eq of DIPEA (Diisopropylethylamine).[1] Stir for 5 minutes.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Note: DIPEA is crucial to neutralize the TFA salt of the glycine reagent.[1]
-
-
Addition: Add 1.1 eq of (Cbz-hydrazido)glycine TFA salt dissolved in minimal DMF.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift:
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), saturated
, and brine. Dry overngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .
Deprotection (Cbz Removal)
Objective: Reveal the free hydrazide for ligation.
-
Dissolution: Dissolve the coupled product (
) in Methanol. -
Catalyst: Add 10% Pd/C (10% w/w of substrate).[1]
-
Hydrogenation: Stir under
atmosphere (balloon pressure) for 2–12 hours. -
Filtration: Filter through Celite to remove Pd/C.[1]
-
Result: The filtrate contains
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
BenchChem. (n.d.).[1] this compound - Product Specifications. Retrieved from (Verified CAS match).
-
ChemicalBook. (2024).[1] 19704-03-1: this compound.[1][2][3][4][5][7] Retrieved from .[1]
-
Fang, G. M., et al. (2011).[1] "Protein Chemical Synthesis by Ligation of Peptide Hydrazides." Angewandte Chemie International Edition, 50(33), 7645-7649.[1] (Contextual citation for Peptide Hydrazide Ligation).
-
PubChem. (n.d.).[1] Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate. National Library of Medicine.[1] Retrieved from .[1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. This compound - 19704-03-1 [benchchem.com]
- 3. This compound | 19704-03-1 [chemicalbook.com]
- 4. Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate | C10H13N3O3 | CID 7016126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 19704-03-1 CAS Manufactory [m.chemicalbook.com]
- 6. GB2127831A - Intermediates in the preparation of caerulein - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
Technical Guide: Solubility Profile of (Cbz-hydrazido)glycine Trifluoroacetate Salt
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (Cbz-hydrazido)glycine trifluoroacetate salt . This document is structured for researchers in peptide chemistry, bioconjugation, and drug development.
Executive Summary
This compound (CAS: 19704-03-1) is a protected amino acid derivative featuring a free N-terminal amine (protonated as a TFA salt) and a C-terminal hydrazine protected by a Carbobenzyloxy (Cbz/Z) group.[1][2][3] Its amphiphilic nature—combining a hydrophilic ionic head group with a hydrophobic aromatic tail—dictates a specific solubility landscape.
-
Primary Solvents (Stock Solutions): DMSO, DMF (High Solubility).
-
Secondary Solvents (Reaction Media): Methanol, Water (Moderate/High, pH dependent).
-
Anti-Solvents (Precipitation): Diethyl Ether, Hexanes, pure Dichloromethane (DCM).
Physicochemical Profile & Structural Logic
To master the solubility of this compound, one must understand the competition between its functional groups.
The "Push-Pull" Solubility Mechanism
-
The Hydrophilic Head (
): The glycyl amine exists as a trifluoroacetate salt.[3] This ionic lattice provides high lattice energy but interacts strongly with polar protic solvents (Water, MeOH) and high-dielectric aprotic solvents (DMSO). -
The Hydrophobic Tail (Cbz-Hydrazide): The benzyl carbamate (Cbz) group is lipophilic and aromatic. It resists dissolution in pure water but drives solubility in organic solvents like alcohols and polar aprotic media.
Expert Insight: Because this molecule is essentially a surfactant (charged head, greasy tail), it may exhibit foaming in aqueous solutions. Care must be taken during reconstitution to avoid bubble entrapment.
Solubility Landscape & Solvent Selection[4]
The following data summarizes the solubility behavior based on polarity and dielectric constants.
Table 1: Solubility Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>50 mg/mL) | Best for Stock Solutions. Disrupts ionic lattice and solvates the aromatic Cbz group. |
| Polar Protic | Methanol, Ethanol | Good (>20 mg/mL) | Suitable for reactions; easy to remove via evaporation. |
| Aqueous | Water, PBS | Moderate to Good | The TFA salt enables water solubility, but the Cbz group may cause turbidity at high concentrations (>10 mg/mL). |
| Chlorinated | DCM, Chloroform | Low / Variable | The salt form is often insoluble in pure DCM. Requires 5-10% MeOH as a co-solvent to dissolve. |
| Non-Polar | Diethyl Ether, Hexane | Insoluble | Used as anti-solvents to precipitate the product after synthesis or purification. |
Experimental Protocols
Protocol A: Preparation of a High-Concentration Stock Solution (50 mM)
Objective: Create a stable stock for long-term storage or high-throughput screening.
-
Weighing: Accurately weigh 16.9 mg of (Cbz-hydrazido)glycine TFA salt into a microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO or DMF .
-
Why DMSO? It prevents hydrolysis of the hydrazide linker and suppresses aggregation.
-
-
Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles persist, sonicate for 1-2 minutes at room temperature.
-
-
Storage: Aliquot and store at -20°C. Stable for >6 months.
Protocol B: Aqueous Reconstitution for Biological Assays
Objective: Dissolve the compound in buffer without precipitating the hydrophobic Cbz moiety.
-
Pre-Solubilization: Dissolve the target amount in a minimal volume of DMSO (e.g., 10-20 µL).
-
Dilution: Slowly add the aqueous buffer (PBS or Water) to the DMSO solution while vortexing.
-
Critical Step: Do not add DMSO to the water; always add water to the DMSO concentrate to prevent "crashing out" (precipitation) due to rapid polarity shift.
-
-
pH Check: The TFA counterion is acidic. If the final concentration is high, check the pH. Neutralize with dilute NaOH or a buffered solution (e.g., 100 mM HEPES) if necessary to maintain physiological pH.
Visualization: Solvent Selection Strategy
The following decision tree guides the researcher in selecting the optimal solvent based on the intended downstream application.
Figure 1: Decision tree for solvent selection based on experimental intent.
Mechanistic Analysis & Handling Risks
The "TFA Effect"
The presence of Trifluoroacetic acid (TFA) is a double-edged sword:
-
Solubility Aid: It protonates the amine, preventing aggregation and improving solubility in polar media compared to the free base.
-
Acidity Risk: In unbuffered aqueous solutions, the TFA salt can lower the pH significantly (pH ~2-3 at high concentrations). This can be cytotoxic in cell assays or hydrolytic to sensitive groups. Always buffer the solution.
Hygroscopicity
TFA salts are notoriously hygroscopic.
-
Risk: Absorption of atmospheric water alters the effective molecular weight, leading to concentration errors.
-
Mitigation: Allow the vial to equilibrate to room temperature before opening. Store in a desiccator.
Stability of the Hydrazide
The hydrazide moiety (-NH-NH-) is nucleophilic and can be oxidized.
-
Avoid: Aldehyde/Ketone solvents (e.g., Acetone) unless a hydrazone formation is intended.
-
Avoid: Strong oxidizing agents.
References
-
BenchChem. this compound Product Information. Retrieved from
-
Cayman Chemical. Peptide Solubility Guidelines & TFA Salt Handling. Retrieved from
-
National Institutes of Health (NIH). Solubility of Amino Acid Salts and Hydrotropes. PubMed Central. Retrieved from
-
Sigma-Aldrich. Product Specification: this compound.[2] Retrieved from
Sources
Introduction: The Unassuming Power of the Hydrazido Group
An In-Depth Technical Guide to the Function of the Hydrazido Group in Peptide Chemistry
In the intricate world of peptide chemistry, the search for versatile, reliable, and efficient molecular tools is perpetual. Among the functional groups that have risen to prominence, the hydrazido group (R-CO-NH-NH₂) stands out for its remarkable utility and multifaceted nature. Once considered a simple derivative, it is now recognized as a cornerstone of modern peptide and protein engineering, drug development, and bioconjugation strategies. Its growing importance stems from its dual role: it can act as a stable, yet reactive, bioorthogonal handle for ligation, and it can serve as a masked precursor—a "crypto-thioester"—for the elegant construction of large, complex proteins.[1]
This guide, intended for researchers, scientists, and professionals in drug development, moves beyond a mere listing of reactions. It delves into the causality behind experimental choices, providing a field-proven perspective on the function and application of the hydrazido group. We will explore its fundamental reactivity, its pivotal role in the chemical synthesis of proteins, and its application in cutting-edge therapeutic modalities like antibody-drug conjugates (ADCs).
Part 1: The Hydrazido Group as a Versatile Chemical Handle: Hydrazone Ligation
The most direct application of the hydrazido group is its reaction with carbonyl compounds (aldehydes and ketones) to form a hydrazone linkage. This condensation reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific and efficient coupling of molecules in complex biological environments.[2]
The Mechanism and Control of Hydrazone Formation
The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[3] This process is highly dependent on pH. Mildly acidic conditions (typically pH 4.5-5.5) are optimal as they facilitate the dehydration step without significantly protonating the hydrazide, which would render it non-nucleophilic.[2] The reaction rate can be significantly enhanced through the use of nucleophilic catalysts like aniline, which form a more reactive protonated Schiff base intermediate.[2]
This controlled reactivity allows for the selective modification of peptides and proteins. For instance, a peptide containing a C-terminal hydrazide can be precisely attached to a carrier molecule, a polymer scaffold like PEG, or a solid surface functionalized with aldehyde groups.[4][5][6]
Caption: Hydrazone ligation workflow.
Exploiting Hydrazone Bond Stability in Drug Delivery
A key feature of the hydrazone bond is its tunable stability. While generally stable at physiological pH (7.4), it is susceptible to hydrolysis under the mildly acidic conditions found within cellular endosomes and lysosomes (pH 5.0-6.0).[3][7] This pH-lability is a critical design element in advanced drug delivery systems. A cytotoxic drug can be tethered to a targeting moiety (like an antibody or peptide) via a hydrazone linker. The resulting conjugate remains intact in the bloodstream, minimizing off-target toxicity. Upon internalization by the target cell, the acidic environment of the lysosome triggers the cleavage of the hydrazone bond, releasing the active drug precisely where it is needed.[5][7]
| Condition | pH Range | Hydrazone Bond Stability | Application Context |
| Systemic Circulation | ~7.4 | High | Minimizes premature drug release and off-target toxicity. |
| Tumor Microenvironment | 6.5 - 7.2 | Generally Stable | Provides sufficient stability for tumor targeting. |
| Endosome/Lysosome | 4.5 - 6.0 | Low (Labile) | Facilitates intracellular, triggered release of the payload. |
| Caption: pH-dependent stability of hydrazone linkages. |
Part 2: A Paradigm Shift in Protein Synthesis: Hydrazides as Thioester Surrogates
The total chemical synthesis of proteins, particularly those larger than 50-60 amino acids, relies on the principle of ligating smaller, synthetically accessible peptide fragments. The gold standard for this is Native Chemical Ligation (NCL), which traditionally requires one peptide segment with a C-terminal thioester and another with an N-terminal cysteine. However, peptide thioesters can be prone to hydrolysis and are often challenging to synthesize and purify.
Peptide hydrazides have emerged as a superior alternative, functioning as stable, easily prepared precursors, or "crypto-thioesters".[1][8][9] This strategy has significantly expanded the scope and efficiency of protein synthesis.[1]
The Hydrazide-to-Thioester Conversion: A Two-Step Masterstroke
The hydrazide-based NCL method is a one-pot, two-step process that occurs under aqueous conditions, making it highly compatible with unprotected peptide fragments.[1]
-
Oxidation to Acyl Azide: The peptide hydrazide is first treated with an oxidizing agent, typically sodium nitrite (NaNO₂) at low temperature (-20 to -10°C) and acidic pH (3.0-4.0). This selectively converts the C-terminal hydrazide into a highly reactive acyl azide intermediate.[1][9][10]
-
In Situ Thiolysis and Ligation: A thiol, such as 4-mercaptophenylacetic acid (MPAA), is then added to the reaction mixture. The thiol rapidly attacks the acyl azide to generate the corresponding peptide thioester in situ. This newly formed thioester is immediately available to react with a second peptide fragment bearing an N-terminal cysteine, proceeding via the standard NCL mechanism to form a native peptide bond at the ligation site.[1]
This approach elegantly circumvents the premature degradation of sensitive thioesters and simplifies the overall synthetic workflow, enabling both sequential and highly efficient "one-pot" multi-segment ligations.[1][11][12]
Caption: Hydrazide-based Native Chemical Ligation.
Experimental Protocol: Solid-Phase Synthesis of a Peptide Hydrazide
The reliable synthesis of peptide hydrazides is a prerequisite for their use. Fmoc-based solid-phase peptide synthesis (SPPS) is the most common method.[10]
Objective: To synthesize a generic peptide with a C-terminal hydrazide using Fmoc-hydrazine 2-chlorotrityl chloride (2CTC) resin.
Materials:
-
Fmoc-hydrazine 2CTC resin[1]
-
Fmoc-protected amino acids
-
Coupling reagents: HCTU (or HBTU/HATU)
-
Base: N,N-diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Methodology:
-
Resin Swelling: Swell the Fmoc-hydrazine 2CTC resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the hydrazine linker. Wash thoroughly with DMF.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (4 equivalents relative to resin loading) with HCTU (3.8 eq.) and DIEA (8 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. Double coupling is recommended for the first residue to ensure high efficiency.[13]
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the cycle of Fmoc deprotection and amino acid coupling for each subsequent residue in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA/H₂O/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide hydrazide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the product identity and purity by mass spectrometry.
-
Part 3: Advanced Applications in Drug Development
The unique properties of the hydrazido group and its hydrazone derivative have positioned them as critical components in the design of sophisticated therapeutics.
Hydrazide Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical determinant of the ADC's efficacy and safety profile. Hydrazone linkers, formed from hydrazide-functionalized payloads or linkers, are widely used due to their desirable pH-sensitive cleavage properties.[5]
A prime example is Adcetris® (brentuximab vedotin), an ADC used to treat certain lymphomas. It employs a linker that is attached to the cytotoxic agent monomethyl auristatin E (MMAE) via a hydrazide moiety. This forms a hydrazone bond that is stable in the bloodstream but is efficiently cleaved within the acidic environment of the cancer cell's lysosomes, ensuring targeted drug release.[5]
Caption: Mechanism of a hydrazone-linked ADC.
Peptidomimetics and Library Synthesis
In drug discovery, modifying the peptide backbone is a common strategy to enhance stability against proteolysis and to constrain conformation. The hydrazone and hydrazide functionalities can be incorporated into N-substituted glycine (NSG) "peptoid" structures. This approach allows for the rapid, post-synthesis construction of diverse chemical libraries by reacting a resin-bound peptide-peptoid hybrid containing a hydrazide with a panel of different aldehydes or ketones, greatly accelerating the structure-activity relationship (SAR) studies.[14]
Conclusion and Future Outlook
The hydrazido group has transcended its role as a simple chemical curiosity to become an indispensable tool in peptide science. Its utility is elegantly demonstrated in two major areas: as a bioorthogonal handle for forming pH-sensitive hydrazone linkages and as a stable thioester surrogate that has revolutionized the chemical synthesis of proteins.[1] These functions have profound implications, enabling the construction of sophisticated drug delivery systems, facilitating the synthesis of previously inaccessible proteins with post-translational modifications, and accelerating the discovery of novel peptidomimetic therapeutics.[1][11][14]
As the fields of chemical biology and precision medicine continue to advance, the demand for robust and versatile chemical tools will only intensify. The hydrazido group, with its proven track record and inherent chemical versatility, is poised to remain at the forefront of innovation, empowering scientists to build more complex and functional biomolecules for both fundamental research and the development of next-generation therapies.
References
-
Bruckdorfer, T., Chelushkin, P. S., Polyanichko, K. V., Leko, M., Dorosh, M., & Burov, S. V. (2018). Convenient method of peptide hydrazide synthesis using a new hydrazone resin. Journal of Peptide Science, 24(S2), e3133. [Link]
-
Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. (2013). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry, 56(11), 1536-1544. [Link]
-
Polyanichko, K., Dorosh, M., Chelushkin, P., & Burov, S. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science, e3563. [Link]
-
Waldmann, H., & Heuser, A. (2001). Phenylhydrazide as an Enzyme-Labile Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry, 66(26), 8970-8973. [Link]
-
Nishio, H., Lee, Y., & Kimura, T. (2003). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. Peptide Science, 71(5), 589-595. [Link]
-
Cohen, R., Varkovoi, D., & Kopeček, J. (2013). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Pharmaceutical Research, 30(8), 2117-2128. [Link]
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Kawai, T., & Hojo, H. (2020). Hydrazide-Based Toolkit for Chemical Synthesis of Peptides and Proteins. The Journal of Organic Chemistry, 85(15), 9471-9480. [Link]
-
AxisPharm. (n.d.). Hydrazide PEG. [Link]
-
Stratton, M. B., Antos, J. M., & Francis, M. B. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 22(10), 1973-1981. [Link]
-
Fang, G., Li, Y.-M., Shen, F., Huang, Y.-C., Li, J.-B., Lin, Y., Cui, H.-K., & Liu, L. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 6(11), 1931-1940. [Link]
-
Bull, J. L., & Stupp, S. I. (2010). Drug release from hydrazone-containing peptide amphiphiles. Bioconjugate Chemistry, 21(8), 1546-1554. [Link]
-
Kent, S. B. H., & Fang, G. (2011). Protein Chemical Synthesis by Ligation of Peptide Hydrazides. Angewandte Chemie International Edition, 50(33), 7502-7504. [Link]
-
Wikipedia. (n.d.). Bioconjugation. [Link]
-
Li, J., Li, Y., He, Q., Li, Y.-M., & Liu, L. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Chemical Science, 5(8), 3094-3099. [Link]
-
Ochtrop, P., Hackenberger, C. P. R., & Unverzagt, C. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(3), 177-183. [Link]
-
Li, J., Li, Y., He, Q., Li, Y.-M., & Liu, L. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Chemical Science, 5(8), 3094-3099. [Link]
-
Wilson, K. J., & Hughes, G. J. (1982). Chemical modification of peptides by hydrazine. Biochemical Journal, 207(1), 53-59. [Link]
-
Li, J., Li, Y., He, Q., Li, Y.-M., & Liu, L. (2014). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry, 12(30), 5537-5542. [Link]
-
Hofmann, K., & Yajima, H. (1961). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry, 26(10), 3472-3475. [Link]
-
Meza, F. A., & Kent, S. B. H. (2020). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]
-
Hart, M. P., & Garner, P. (2010). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Organic Letters, 12(14), 3340-3343. [Link]
-
Polyanichko, K., et al. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. GFPP. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Bioconjugation - Wikipedia [en.wikipedia.org]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Drug release from hydrazone-containing peptide amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Trifluoroacetate (TFA) Counter-Ion in Peptide Development
Executive Summary: The TFA Paradox
In the lifecycle of a therapeutic peptide, trifluoroacetate (TFA) plays a dual, often contradictory role. It is the gold standard for synthesis and purification , acting as an indispensable ion-pairing agent that ensures sharp peak resolution during Reverse-Phase HPLC (RP-HPLC). Yet, in the biological context, it is a contaminant of concern , capable of skewing bioassays, altering secondary structures, and inducing cytotoxicity.[1]
This guide provides a rigorous technical analysis of the TFA counter-ion, detailing its origin, its impact on physicochemical and biological properties, and validated methodologies for its quantification and removal.[1]
The Origin: Why TFA is Ubiquitous
TFA is introduced at two critical junctures in Solid Phase Peptide Synthesis (SPPS):
-
Cleavage: High concentrations (90-95%) of TFA are used to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Low concentrations (0.1%) are used in the mobile phase of RP-HPLC.
The Ion-Pairing Mechanism
TFA acts as an ion-pairing reagent. Peptides are typically cationic at acidic pH. The trifluoroacetate anion (
-
Hydrophobic Effect: The trifluoromethyl group (
) is hydrophobic, interacting with the C18 stationary phase. -
Resolution: This interaction increases the retention of hydrophilic peptides, sharpening peak shape and improving resolution.
However, this strong interaction means TFA is not merely a solvent contaminant; it becomes the counter-ion of the final peptide salt. A peptide with 5 basic charges can theoretically carry 5 equivalents of TFA, leading to a salt content of 30-40% by weight.
Figure 1: The workflow of peptide synthesis showing where TFA is introduced and how it persists as the counter-ion.
Physicochemical and Biological Impact[1][2][3][4]
Cytotoxicity and In Vivo Toxicity
TFA is not biologically inert. Research indicates that TFA salts can exhibit significantly higher toxicity compared to acetate or hydrochloride salts.
-
Cellular Toxicity: In proliferation assays, TFA salts have been shown to inhibit cell growth or, conversely, artificially stimulate growth in specific cell lines (e.g., glioma cells), leading to false positives/negatives [1].
-
In Vivo Effects: High levels of TFA can lower the local pH upon reconstitution, potentially causing injection site irritation. More critically, TFA is a metabolic end-product of halothane and has been linked to liver toxicity in chronic exposure studies [2].
Spectral Interference
For structural biologists, TFA is a major interferent.
-
FTIR Spectroscopy: The carboxylate group of TFA absorbs strongly near 1670 cm⁻¹ . This overlaps directly with the Amide I band (1600–1700 cm⁻¹), which is critical for determining
-sheet and -helix content. This makes secondary structure determination of TFA salts via FTIR unreliable [3]. -
Circular Dichroism (CD): While less severe than in FTIR, TFA can alter the solution pH and ionic strength enough to induce conformational changes (e.g., unfolding) that do not reflect the peptide's native state in physiological buffers [4].
Comparative Analysis of Counter-Ions
The following table summarizes the trade-offs between the three most common peptide salt forms.
| Feature | Trifluoroacetate (TFA) | Acetate (AcOH) | Hydrochloride (HCl) |
| Source | Standard SPPS/HPLC outcome | Ion exchange (IEX) | Ion exchange (IEX) or lyophilization |
| Solubility | High (due to ion pairing) | Moderate to High | Variable (can cause precipitation) |
| Toxicity | High (Cytotoxic, pH effects) | Low (Physiologically compatible) | Moderate (Acidic pH issues) |
| Spectral Interference | Severe (FTIR 1670 cm⁻¹) | Moderate | Low (Transparent in IR/CD) |
| Hygroscopicity | Moderate | High (Often sticky/deliquescent) | Moderate |
| Primary Use Case | Initial screening, analytical stds | Clinical/In Vivo studies | Crystallography, specific stability needs |
Analytical Quantification of TFA
Standard HPLC with UV detection cannot quantify TFA because the counter-ion elutes in the void volume or is transparent at 214/280 nm (unless derivatized). Two methods are validated for accurate quantification.[2]
Method A: Ion Chromatography (IC)
This is the industry standard for QC. It separates anions on an exchange column with conductivity detection.[3]
-
Sensitivity: High (ppm range).[2]
-
Selectivity: Can simultaneously quantify TFA, Acetate, Chloride, and Fluoride.
-
Protocol Note: Requires a specific anion-exchange column (e.g., Dionex IonPac) and suppressed conductivity detection to remove background noise [5].
Method B: 19F-NMR Spectroscopy
A highly specific method that detects the trifluoromethyl group.
-
Advantages: No column separation required; highly specific to TFA.
-
Protocol: Dissolve peptide in
. Use an internal standard (e.g., sodium trifluoroacetate) for integration. -
Limitation: Requires access to an NMR spectrometer with a fluorine probe [6].
Counter-Ion Exchange Protocols
To transition a peptide from a TFA salt to a biocompatible form (Acetate or HCl), simple dialysis is often insufficient due to the strong electrostatic interaction.
Protocol 1: HCl Lyophilization (Small Scale)
This method relies on the volatility of TFA and the stronger acidity of HCl to displace the trifluoroacetate anion.
-
Dissolution: Dissolve the peptide-TFA salt in 2–10 mM HCl (approx. 1 mg/mL). Caution: Higher HCl concentrations can degrade sensitive peptides (e.g., Asp-Pro cleavage).
-
Equilibration: Allow to stand for 1–5 minutes at room temperature.
-
Freeze & Dry: Freeze in liquid nitrogen and lyophilize.
-
Repetition: Repeat the cycle 2–3 times to ensure complete exchange.
-
Validation: Verify removal via IC or 19F-NMR.
Protocol 2: Anion Exchange Chromatography (Scale-Up)
For larger batches (>100 mg), resin-based exchange is more efficient.
-
Resin Prep: Use a strong anion exchange resin (quaternary ammonium). Wash resin with 1M Sodium Acetate (or NaCl) to load the desired counter-ion.
-
Equilibration: Wash resin with water until pH is neutral.
-
Loading: Dissolve peptide in water and load onto the column.
-
Elution: Elute with water. The peptide cation passes through, while the TFA anion is retained on the resin and exchanged for Acetate/Chloride.[4]
-
Lyophilization: Collect fractions and lyophilize.
Figure 2: Decision tree for selecting the appropriate counter-ion exchange methodology.
Regulatory Landscape (FDA)
The FDA considers the counter-ion an integral part of the drug substance.
-
Impurity Limits: While there is no single "TFA limit" for all peptides, the FDA generally requires justification for any impurity >0.5%. For TFA, due to its toxicity profile, lower limits may be enforced depending on the dosing frequency and route of administration [7].
-
Salt Form Change: Changing the counter-ion (e.g., TFA to Acetate) constitutes a change in the Drug Substance, requiring bridging studies to demonstrate bioequivalence, as solubility and stability may change [8].
References
-
Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism 277.5 (1999): E779-E783. Link
-
Ma, T. G., et al. "Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells."[1] Journal of Toxicology and Environmental Health 31.2 (1990): 147-158. Link
-
Gaussier, H., et al. "Trifluoroacetic acid as a contaminant in purified proteins: inhibition of proliferation of osteoblasts and chondrocytes." American Journal of Physiology (1999). Link
-
Andrushchenko, V. V., et al. "Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides."[1] Journal of Peptide Science 13.1 (2007): 37-43. Link
-
Thermo Fisher Scientific. "Determination of Trifluoroacetic Acid (TFA) in Peptides." Application Note 115. Link
- Vlasak, J., et al. "Measurement of trifluoroacetic acid in peptides by 19F NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis (2011).
-
U.S. Food and Drug Administration (FDA). "ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin." Guidance for Industry (2021). Link
-
Sichler, N., et al. "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides." Pharmaceuticals 16.3 (2023): 465. Link
Sources
Methodological & Application
Conditions for selective Cbz deprotection in the presence of other protecting groups
Executive Summary
The Benzyloxycarbonyl (Cbz or Z ) group is a cornerstone of amine protection in peptide and medicinal chemistry due to its stability against basic conditions and mild acidic environments. However, its removal—typically achieved via catalytic hydrogenolysis—often lacks orthogonality when substrates contain other reducible functionalities (alkenes, alkynes, benzyl ethers) or acid-sensitive groups (Boc).
This Application Note provides a validated decision matrix and detailed protocols for the selective deprotection of Cbz in the presence of challenging interfering groups. We move beyond standard textbook methods to include field-proven "poisoned" catalyst systems and novel Lewis acid-mediated strategies.
Strategic Selection Guide
The choice of deprotection method is dictated by the "Interfering Group" —the moiety that must remain intact while Cbz is removed.
Decision Matrix: Cbz Deprotection Strategy
Caption: Decision tree for selecting the optimal Cbz deprotection protocol based on substrate functionality.
Mechanistic Insights
Hydrogenolysis vs. Acidolysis[1][2]
-
Hydrogenolysis (Pd/C + H₂): The mechanism involves the adsorption of the benzyl ring onto the Palladium surface, followed by oxidative insertion of Pd into the benzylic C-O bond. This generates toluene and a carbamic acid, which spontaneously decarboxylates.[1]
-
Selectivity Issue: Benzyl ethers (Bn-OR) share this mechanism. To differentiate them, we must exploit the subtle difference in adsorption kinetics. Cbz is generally cleaved faster than Benzyl ethers. Adding a "poison" (like pyridine) occupies the most active catalyst sites, retarding the difficult Bn-ether cleavage while permitting the facile Cbz cleavage.
-
-
Lewis Acidolysis (AlCl₃/HFIP): This non-reductive method relies on the coordination of AlCl₃ to the carbonyl oxygen of the carbamate. The highly ionizing solvent HFIP (Hexafluoroisopropanol) stabilizes the resulting carbocation-like transition state, facilitating cleavage without touching reducible groups like alkenes.
Detailed Protocols
Protocol A: Catalytic Hydrogenolysis (Reductive)
A1: Standard Conditions (Keeps Boc, Fmoc; Removes Cbz)
Best for: Simple substrates or those with acid-sensitive groups (Boc).
-
Preparation: Dissolve the substrate (1.0 equiv) in MeOH or EtOH (0.1 M concentration).
-
Note: Ethyl acetate can be used if solubility is poor, but alcohols are faster.
-
-
Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate mass).
-
Safety: Add the catalyst wet (as a slurry in toluene or water) or under an inert blanket (Ar/N₂) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure, ~1 atm) three times. Stir vigorously at Room Temperature (RT).
-
Monitoring: Reaction is typically complete in 1–4 hours.[2] Monitor by TLC/LC-MS.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate to yield the free amine.
A2: "Poisoned" Selective Conditions (Keeps Benzyl Ethers; Removes Cbz)
Best for: Substrates containing Benzyl ethers (Bn-OR) that must be preserved.
-
Preparation: Dissolve substrate (1.0 equiv) in EtOH.
-
Poisoning: Add Pyridine (5.0 equiv) or Ammonia (trace) to the solution before adding the catalyst.
-
Catalyst Addition: Add 10% Pd/C (10-20 wt%).
-
Reaction: Stir under H₂ balloon at RT.
-
Time: Reaction will be slower than Protocol A1 (expect 4–12 hours).
-
-
Workup: Filter through Celite. The pyridine is removed during evaporation or by a dilute acidic wash (if the product amine allows).
Protocol B: Lewis Acid Mediated (Non-Reductive)
B1: AlCl₃ / HFIP System (Keeps Alkenes/Alkynes; Removes Cbz)
Best for: Substrates with C=C bonds, N-O bonds, or other reducible groups incompatible with H₂. Warning: This condition may remove Boc groups.
-
Reagents: Anhydrous Aluminum Chloride (AlCl₃) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).
-
Procedure:
-
Dissolve N-Cbz substrate (1.0 equiv) in HFIP (4 mL per mmol).
-
Add AlCl₃ (3.0 equiv) in one portion at RT.[6]
-
Observation: The mixture may form a suspension.
-
-
Reaction: Stir at RT for 2–16 hours.
-
Quench: Dilute with DCM (dichloromethane) and quench carefully with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol C: Transfer Hydrogenation (Mild & Tunable)
C1: Pd/C + Triethylsilane (TES)
Best for: Precise control without H₂ gas cylinders. Can be tuned for selectivity.
-
Reagents: 10% Pd/C, Triethylsilane (TES), Methanol.
-
Procedure:
-
Selectivity Tuning:
-
To Keep Benzyl Ethers: Add Triethylamine (Et₃N) (1.0 equiv) to the mixture. The combination of TES/Pd(OAc)₂/Et₃N has been reported to be highly selective for Cbz over Benzyl ethers [3].
-
Summary of Conditions
| Target: Remove Cbz | Presence of Group | Recommended Protocol | Key Reagent |
| Standard | Boc | A1 (Hydrogenolysis) | H₂, Pd/C |
| Selective | Benzyl Ether | A2 (Poisoned H₂) | H₂, Pd/C, Pyridine |
| Selective | Alkene / Alkyne | B1 (Lewis Acid) | AlCl₃ / HFIP |
| Selective | Fmoc | B1 or A1 | AlCl₃ or H₂ |
References
-
Sajiki, H. (1995).[11] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of nitrogen-containing bases. Tetrahedron Letters.[12] Link
-
Vinayagam, V., et al. (2024).[4][11][12] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[6][4][9][12] Journal of Organic Chemistry.[12][13] Link
-
Mandal, P. K., & McMurray, J. S. (2007).[5][11] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry.[6][12][13] Link
-
Coleman, R. S., et al. (2004).[14] Selective Cleavage of Benzyl Ethers, Esters, and Carbamates.[5][7][14] Organic Letters. Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Post-Synthetic Modification of Peptides Using the Hydrazido Group
[1]
Executive Summary
The hydrazido group (–CONHNH₂) has emerged as a versatile, high-fidelity handle in modern peptide chemistry. Unlike the highly reactive and hydrolytically unstable thioesters used in early Native Chemical Ligation (NCL), peptide hydrazides are shelf-stable, easily synthesized via standard Fmoc-SPPS, and orthogonal to most protecting groups. This guide details the two primary post-synthetic modifications of peptide hydrazides: (1) Oxidative activation for Native Chemical Ligation (protein synthesis) and (2) Hydrazone ligation (bioconjugation/labeling).
Strategic Advantages of Hydrazide Chemistry
-
Orthogonality: Hydrazides tolerate standard Fmoc deprotection (piperidine) and acidic cleavage (TFA) conditions, provided the correct resin strategy is used.
-
Shelf Stability: Peptide hydrazides can be stored as lyophilized powders for months without degradation, unlike peptide thioesters which are prone to hydrolysis.
-
Dual Functionality:
-
Route A (NCL): Activation with NaNO₂ converts the hydrazide to an acyl azide, which acts as a "cryptic" thioester.
-
Route B (Conjugation): Reaction with aldehydes/ketones yields hydrazones, ideal for site-specific labeling.
-
Part 1: Synthesis of Peptide Hydrazides (The Foundation)
Reliable post-synthetic modification begins with high-quality starting material. The direct hydrazinolysis of esters (e.g., Wang resin) is often discouraged due to racemization risks and side reactions with Asp/Glu/Asn. The Fmoc-SPPS on Hydrazine-Loaded 2-Chlorotrityl Chloride (2-CTC) Resin is the industry gold standard.
Protocol A: Preparation of Peptide Hydrazide via 2-CTC Resin[2]
Reagents:
-
2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading)
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)[1]
-
N,N-Diisopropylethylamine (DIPEA)
Step-by-Step Workflow:
-
Resin Loading:
-
Swell 1.0 g of 2-CTC resin in dry DCM (10 mL) for 20 min.
-
Prepare a solution of 5% (v/v) hydrazine monohydrate in DMF/DCM (1:1). Note: Use a large excess to prevent cross-linking.
-
Add solution to resin; react for 30–60 min at room temperature (RT).
-
Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to quench unreacted chloride sites (10 min).
-
Wash: DMF (3x), DCM (3x), MeOH (3x). Dry under vacuum.
-
-
Peptide Assembly (Fmoc-SPPS):
-
Couple the first amino acid (Fmoc-AA-OH) using standard HATU/DIPEA activation.
-
Critical: The hydrazide nitrogen is less nucleophilic than an amine; ensure the first coupling is efficient (double couple if necessary).
-
Proceed with standard Fmoc cycles.[2]
-
-
Cleavage:
-
Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours.
-
Note: The hydrazide group is protonated and stable in TFA.
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Part 2: Native Chemical Ligation (NCL) via Hydrazide Activation
This method allows the ligation of two unprotected peptide segments to form a native amide bond.[3] It relies on the in situ conversion of the hydrazide to an acyl azide, followed by thiolysis to generate a thioester.
Mechanism of Action[4][5]
The hydrazide is oxidized by nitrous acid (generated from NaNO₂) to an acyl azide. This intermediate is highly reactive but can be intercepted by a thiol (e.g., MPAA) to form a thioester, which then undergoes transthioesterification with an N-terminal cysteine peptide.
Figure 1: Mechanistic pathway for Hydrazide-based Native Chemical Ligation.[3] The stable hydrazide is activated to a transient acyl azide, converted to a reactive thioester, and ligated to a cysteine-bearing peptide.
Protocol B: "One-Pot" Ligation[6]
Reagents:
-
Ligation Buffer: 6 M Guanidine[3]·HCl (Gdn[4]·HCl), 0.2 M Na₂HPO₄, pH 3.0.
-
Activation: 0.5 M NaNO₂ (freshly prepared in water).
-
Thiol Additive: 4-Mercaptophenylacetic acid (MPAA).[3]
-
Quench/Ligation: 0.2 M Na₂HPO₄, pH 7.0 buffer containing 6 M Gdn·HCl.
Step-by-Step Workflow:
-
Activation (Acyl Azide Formation):
-
Dissolve Peptide Hydrazide (1–2 mM) in Ligation Buffer (pH 3.0) .
-
Cool solution to –10°C (ice-salt bath).
-
Add NaNO₂ (10 equivalents). Stir for 20 min.
-
Checkpoint: Verify hydrazide consumption by LC-MS (mass shift: –15 Da, –NHNH₂ to –N₃).
-
-
Thiolysis (Thioester Formation):
-
Add MPAA (50 equivalents) to the reaction.
-
Adjust pH to 7.0 immediately using dilute NaOH or concentrated phosphate buffer.
-
Observation: The solution may turn slightly yellow/pink due to MPAA oxidation products. The acyl azide rapidly converts to the MPAA-thioester.
-
-
Ligation:
Part 3: Hydrazone Ligation for Bioconjugation
Hydrazides react specifically with aldehydes or ketones to form hydrazones. This is widely used for PEGylation, fluorescent labeling, or antibody-drug conjugates (ADCs).
Protocol C: Aniline-Catalyzed Hydrazone Ligation
Reagents:
-
Buffer: 0.1 M Sodium Acetate or Phosphate, pH 4.5–6.0.
-
Catalyst: Aniline (100 mM) or m-Phenylenediamine (mPDA, 50 mM).[5]
-
Aldehyde Source: Benzaldehyde-PEG, Fluorescein-aldehyde, or oxidized glycoprotein.
Step-by-Step Workflow:
-
Preparation:
-
Dissolve Peptide Hydrazide (100 µM) and Aldehyde Partner (100–500 µM) in the buffer.
-
-
Catalysis:
-
Add Aniline to a final concentration of 100 mM.[6]
-
Why Aniline? It forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with the hydrazide (nucleophilic catalysis).
-
-
Incubation:
-
React at RT for 2–16 hours.
-
Optimization: For stable conjugates, the hydrazone can be reduced to a hydrazine using NaCNBH₃ (sodium cyanoborohydride), though this makes the modification irreversible.
-
Figure 2: Aniline-catalyzed hydrazone ligation. Aniline acts as a nucleophilic catalyst, accelerating the reaction rate by orders of magnitude at acidic pH.
Data Summary & Comparison
| Feature | NCL (Ligation) | Hydrazone (Bioconjugation) |
| Reaction pH | pH 3.0 (Activation) → pH 7.0 (Ligation) | pH 4.5 – 6.0 |
| Key Reagents | NaNO₂, MPAA, Gdn·HCl | Aniline (Catalyst), Aldehyde |
| Bond Formed | Native Amide (–CONH–) | Hydrazone (–CONHN=CH–) |
| Stability | Permanent (Covalent) | Reversible (pH dependent) |
| Primary Use | Total Protein Synthesis | Labeling, PEGylation |
Troubleshooting & Optimization (Expert Insights)
-
Temperature Control (NCL):
-
Issue: Side reactions during activation.
-
Solution: Strictly maintain –10°C to –20°C during the NaNO₂ step. If the temperature rises, the azide can decompose to an isocyanate (Curtius rearrangement), truncating the peptide.
-
-
Oxidation Management:
-
Issue: Methionine or Tryptophan oxidation during NaNO₂ treatment.
-
Solution: Add free Tryptophan or Methionine to the buffer as scavengers during activation. Minimize exposure time to nitrous acid (max 20 min).
-
-
Catalyst Toxicity (Bioconjugation):
-
Issue: Aniline is toxic and can be difficult to remove.
-
Solution: Use m-phenylenediamine (mPDA) as a more potent, water-soluble alternative, or perform extensive dialysis/size-exclusion chromatography post-reaction.
-
References
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Use in Native Chemical Ligation.[7] Angewandte Chemie International Edition. Link
-
Zheng, J. S., et al. (2013). Robust Chemical Synthesis of Proteins by Hydrazide-Based Native Chemical Ligation. Nature Protocols. Link
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Link
-
Flood, D. T., et al. (2018). Stronger, Faster, and More Stable: Oxidative Nucleophilic Catalysis of Hydrazone and Oxime Formation. ACS Central Science. Link
-
Fang, G. M., et al. (2011). Protein Chemical Synthesis by Ligation of Peptide Hydrazides. Angewandte Chemie. Link
Sources
- 1. rsc.org [rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
Precision Deprotection: Optimizing Catalytic Hydrogenolysis of the Benzyloxycarbonyl (Cbz) Group
Abstract The Benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide synthesis and medicinal chemistry, valued for its stability against acidic and basic conditions orthogonal to Boc and Fmoc protections. However, its removal via catalytic hydrogenolysis requires precise control over tri-phasic kinetics (gas-liquid-solid) and catalyst surface chemistry. This guide details the mechanistic underpinnings, safety protocols, and optimized experimental setups for Cbz deprotection, moving beyond generic recipes to provide a robust, scalable methodology.
Part 1: Mechanistic Insight & Strategic Design
The Surface Chemistry of Deprotection
Effective hydrogenolysis is not merely mixing reagents; it is a surface-mediated phenomenon occurring at the interface of the Palladium (Pd) lattice.
-
Adsorption: Hydrogen gas (
) dissociates on the Pd surface, forming surface-bound hydrides ( ). -
Coordination: The Cbz-protected amine adsorbs onto the catalyst surface, coordinating via the benzyl ring or the carbamate oxygen.
-
Cleavage: The benzylic C-O bond is cleaved by the surface hydrides. This is the rate-determining step.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decomposes into the free amine and
.[1] Toluene is released as a byproduct.[1][2]
The "Amine Poisoning" Effect: A common failure mode is the stalling of the reaction as it proceeds. The product (free amine) often binds more strongly to the Pd surface than the starting material (carbamate), effectively "poisoning" the catalyst active sites.
-
Expert Solution: Conducting the reaction in acidic media (e.g., MeOH with 1-5% Acetic Acid or HCl) protonates the product amine (
). The ammonium species lacks the lone pair required to bind to Pd, keeping the catalyst active.
Visualization of the Catalytic Cycle
Figure 1: The catalytic cycle of Cbz hydrogenolysis. Note the critical desorption step, which can be inhibited by free amines.
Part 2: Experimental Setup & Safety
Catalyst and Solvent Selection Matrix
Choosing the right system is a balance between reaction rate, solubility, and safety.
| Variable | Option | Pros | Cons | Recommended For |
| Catalyst | 10% Pd/C (Wet) | Safer (50% H2O), easy handling. | Slight mass error if not corrected. | Standard use. |
| 10% Pd/C (Dry) | Accurate weighing. | EXTREME FIRE HAZARD. Pyrophoric. | Anhydrous reactions only. | |
| Pd(OH)2 (Pearlman's) | Higher activity. | More expensive. | Sterically hindered substrates. | |
| Solvent | Methanol (MeOH) | Fast rates (high H2 solubility). | Flammable.[3] | Standard substrates. |
| Ethyl Acetate (EtOAc) | Safer, non-protic. | Slower rates; lower H2 solubility. | Safety-critical scale-ups. | |
| Acetic Acid (AcOH) | Prevents amine poisoning. | Difficult to remove (high BP). | Basic amines / Stalled reactions. |
Critical Safety: Handling Pyrophoric Pd/C
Dry Palladium on Carbon is pyrophoric ; it can ignite spontaneously in air, especially in the presence of methanol vapors.
-
Rule 1: Always use "Wet" catalyst (usually sold as 50% water w/w) whenever possible.
-
Rule 2: Never add dry catalyst to a beaker of methanol. The static discharge or friction can ignite the solvent vapors.
-
Rule 3: Inert the reaction vessel with Nitrogen (
) or Argon ( ) before adding the catalyst.
Part 3: Standard Protocol (Balloon Hydrogenolysis)
This method is suitable for research-scale (10 mg to 5 g) deprotection.
Materials
-
Substrate: Cbz-protected amine.
-
Catalyst: 10% Pd/C (Wet support, Degussa type E101 or similar).
-
Solvent: Methanol (HPLC grade).
-
H2 Source: Hydrogen balloon (double-balloon technique recommended).
-
Additives: Glacial Acetic Acid or HCl (optional, for amine poisoning).
Step-by-Step Methodology
-
Preparation:
-
Dissolve the substrate in Methanol (concentration ~0.1 M).
-
Expert Tip: If the product is a basic amine, add 1.05 equivalents of HCl (in dioxane/MeOH) or use 5% Acetic Acid in MeOH as the solvent.
-
-
Inerting (The "Blanket" Method):
-
Flush the reaction flask with
gas. -
Carefully add the Pd/C catalyst (typically 10 wt% of the substrate mass) to the solution under a gentle stream of
. -
Alternative Safer Sequence: Add Pd/C to the dry flask first, cover with
, then add the solvent/substrate solution carefully.
-
-
Hydrogen Introduction:
-
Attach a balloon filled with
to a 3-way stopcock or needle adapter. -
Purge Cycle: Evacuate the flask (light vacuum) until solvent bubbles gently, then backfill with
. Repeat 3 times. This removes dissolved which competes with .
-
-
Reaction:
-
Stir vigorously.[4] Surface reaction rates are diffusion-limited; high agitation is required to keep Pd suspended and
dissolved. -
Monitor via TLC.[4]
-
Self-Validation Check: Evolution of
gas may be observed.[1] If using a balloon, it should not deflate rapidly (unless leaks exist), but pressure may build slightly due to generation.
-
-
Work-up:
-
CAUTION: The spent catalyst is saturated with hydrogen and is highly pyrophoric upon drying.[3]
-
Flush flask with
to remove gas. -
Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.
-
Crucial: Keep the Celite pad wet with solvent at all times. Do not pull air through the dry pad.[3]
-
Wash the filter cake with solvent. Immediately wet the spent filter cake with water before disposal.[3]
-
Part 4: Alternative Protocol (Transfer Hydrogenation)
Ideal for labs without
Concept
Instead of
Protocol
-
Dissolution: Dissolve substrate in Methanol/Ethanol (0.1 M).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Donor Addition: Add Ammonium Formate (5–10 equivalents).
-
Note: Ammonium formate is a solid, making handling easy.
-
-
Reaction:
-
Heat to reflux (or 60°C). Transfer hydrogenation often requires thermal activation unlike balloon hydrogenation.
-
Reaction is typically faster (1–4 hours).
-
-
Work-up:
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction Stalls at 50% | Amine Poisoning | Add 1-2 eq. of Acetic Acid or HCl to protonate the product. |
| No Reaction | Catalyst Poisoning (Sulfur) | Check substrate for thiols/thioethers. Use Raney Ni or chemical cleavage (HBr/AcOH) instead. |
| Slow Reaction | Poor | Increase stirring speed (RPM). Switch to a Parr shaker (50 psi). |
| Fire at Filter Funnel | Pyrophoric Catalyst | Never let the filter cake dry out.[3] Cover with a layer of water immediately after filtration. |
Workflow Visualization
Figure 2: Operational workflow for safe catalytic hydrogenolysis.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[2] Wiley.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups: Protection and Deprotection.[1][4][5][6][7][8] Retrieved from [Link]
-
Sarpong Group. (2010). Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts.[9] University of California, Berkeley. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. sarponggroup.com [sarponggroup.com]
Application Note: A Robust LC-MS Protocol for In-Process Monitoring of Peptide Coupling Reactions with (Cbz-hydrazido)glycine
Authored by a Senior Application Scientist
Introduction
In the realm of synthetic peptide chemistry and drug development, the precise monitoring of reaction progress is paramount to ensuring high yield, purity, and overall success of the synthetic route. (Cbz-hydrazido)glycine, a key building block, offers a versatile scaffold for the elaboration of peptide chains and the synthesis of complex organic molecules. Its carboxybenzyl (Cbz) protected amine allows for controlled coupling, while the hydrazide moiety provides a reactive handle for subsequent conjugations or cyclizations. This application note details a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the real-time monitoring of a representative peptide coupling reaction involving (Cbz-hydrazido)glycine. The described method is designed for researchers, scientists, and drug development professionals who require a reliable and efficient analytical tool to track the consumption of starting materials and the formation of the desired product, as well as to identify potential side products.
The inherent polarity of (Cbz-hydrazido)glycine and its derivatives presents a challenge for traditional reversed-phase chromatography. Therefore, this protocol employs a C18 stationary phase with a tailored mobile phase gradient to achieve optimal separation and retention. The mass spectrometric detection provides the necessary specificity and sensitivity to quantify all relevant species in the reaction mixture. This self-validating protocol, grounded in established analytical principles, offers a robust framework for in-process control, enabling informed decisions on reaction endpoints and purification strategies.
Chemical and Physical Properties of (Cbz-hydrazido)glycine
| Property | Value | Source |
| Chemical Name | Benzyl (2-hydrazinyl-2-oxoethyl)carbamate | [1] |
| CAS Number | 5680-83-1 | [1][2] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | 2-8°C, protect from light | [3] |
Representative Reaction: Peptide Coupling
For the purpose of this application note, we will monitor the coupling of (Cbz-hydrazido)glycine with N-terminally protected L-alanine (Fmoc-L-Alanine) to form the dipeptide derivative, Fmoc-Ala-(Cbz-hydrazido)glycine. This reaction is a common step in peptide synthesis.
Reaction Scheme:
(Cbz-hydrazido)glycine + Fmoc-L-Alanine → Fmoc-Ala-(Cbz-hydrazido)glycine
This reaction will be monitored for the consumption of the starting materials and the formation of the product.
Experimental Workflow
The overall workflow for monitoring the peptide coupling reaction is depicted in the following diagram:
Caption: Experimental workflow for LC-MS monitoring.
Detailed Protocol
Sample Preparation
Proper sample preparation is critical for accurate and reproducible LC-MS analysis. The goal is to halt the reaction at a specific time point and prepare a sample that is compatible with the LC-MS system.
Materials:
-
Reaction mixture
-
Quenching solution: 0.1% Trifluoroacetic acid (TFA) in Water
-
Dilution solvent: 50:50 Acetonitrile/Water (v/v)
-
Syringe filters: 0.22 µm PTFE
Procedure:
-
At designated time points (e.g., t=0, 30 min, 1 hr, 2 hr, etc.), withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot 1:100 in the quenching solution. This rapid acidification will stop the coupling reaction.
-
Further dilute the quenched sample with the dilution solvent to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range). A 1:10 dilution of the quenched sample is a good starting point.
-
Vortex the diluted sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial to remove any particulate matter that could clog the chromatography system.
Liquid Chromatography (LC) Method
The choice of LC conditions is crucial for separating the polar starting materials from the potentially less polar product. A C18 column is a versatile starting point, and the use of formic acid in the mobile phase aids in protonation for positive ion mode ESI-MS.
| Parameter | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient | 5% B to 95% B over 10 minutes |
| Hold at 95% B for 2 minutes | |
| Return to 5% B and re-equilibrate for 3 minutes |
Mass Spectrometry (MS) Method
Electrospray ionization in positive ion mode (ESI+) is generally well-suited for the analysis of peptides and their derivatives.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-1000) and/or Selected Ion Monitoring (SIM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Analytes to Monitor
The following table summarizes the key analytes to be monitored during the reaction.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| (Cbz-hydrazido)glycine | C₁₀H₁₃N₃O₃ | 223.23 | 224.10 |
| Fmoc-L-Alanine | C₁₈H₁₇NO₄ | 311.33 | 312.12 |
| Fmoc-Ala-(Cbz-hydrazido)glycine | C₂₈H₂₈N₄O₆ | 516.55 | 517.21 |
Data Analysis and Interpretation
The progress of the reaction can be monitored by tracking the peak areas of the starting materials and the product in the extracted ion chromatograms (EICs) for their respective [M+H]⁺ ions. The percentage conversion can be calculated using the following formula:
% Conversion = [Product Peak Area / (Product Peak Area + Starting Material Peak Areas)] x 100
A successful reaction will show a decrease in the peak areas of (Cbz-hydrazido)glycine and Fmoc-L-Alanine over time, with a corresponding increase in the peak area of the Fmoc-Ala-(Cbz-hydrazido)glycine product.
Troubleshooting
-
Poor Peak Shape: The polar nature of the analytes can sometimes lead to poor peak shape on reversed-phase columns. Ensure the mobile phase pH is appropriate and consider using a column specifically designed for polar compounds, such as an aqueous C18 or a HILIC column.[4][5]
-
Low Sensitivity: If sensitivity is an issue, consider using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. For MRM, precursor-to-product ion transitions would need to be optimized.
-
Carryover: To minimize carryover between injections, ensure the needle wash is effective and consider adding a blank injection after samples with high concentrations.
Conclusion
This application note provides a detailed and robust LC-MS protocol for monitoring the progress of peptide coupling reactions involving (Cbz-hydrazido)glycine. By carefully following the outlined sample preparation, liquid chromatography, and mass spectrometry methods, researchers can gain valuable insights into their reaction kinetics, enabling them to optimize reaction conditions and improve overall synthetic efficiency. The principles and methodologies described herein are adaptable to a wide range of similar chemical transformations, making this a valuable tool for professionals in peptide synthesis and drug development.
References
-
LC-MS/MS parameters for the analysis of CBZ and its degradation/transformation products. ResearchGate. Available at: [Link]
-
CAS No : 5680-83-1 | Product Name : Cbz-Glycine hydrazide. Pharmaffiliates. Available at: [Link]
-
The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using mass spectrometry. SpringerLink. Available at: [Link]
-
Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Stack Exchange. Available at: [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. National Center for Biotechnology Information. Available at: [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. National Center for Biotechnology Information. Available at: [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. National Center for Biotechnology Information. Available at: [Link]
-
Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]
-
LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Available at: [Link]
-
Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. Available at: [Link]
-
LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. Available at: [Link]
-
Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. PubMed. Available at: [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. Available at: [Link]
-
Synthesis and characterization of a caged receptor ligand suitable for chemical kinetic investigations of the glycine receptor in the 3-microseconds time domain. PubMed. Available at: [Link]
-
Peptide selection guidelines for use in Parallel Reaction Monitoring-LC-MS/MS? ResearchGate. Available at: [Link]
-
Cu and Zn Interactions with Peptides Revealed by High-Resolution Mass Spectrometry. MDPI. Available at: [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
-
Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Available at: [Link]
-
LC-MS metabolomics of polar compounds. PubMed. Available at: [Link]
-
Glycine hydrazide. PubChem. Available at: [Link]
-
Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Syngene International Ltd. Available at: [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. Available at: [Link]
-
Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. PubMed. Available at: [Link]
-
CBZ-GLY Hydrazide, CAS No. 5680-83-1. iChemical. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Peptide Counter-Ion Exchange & TFA Removal
Topic: Removal of Residual Trifluoroacetate (TFA) from Final Peptide Products Document ID: TS-PEP-TFA-001 Status: Active Last Updated: 2025-05-20
Introduction: The "Hidden" Contaminant
Welcome to the Peptide Chemistry Support Center. A common misconception in peptide synthesis is that lyophilization (freeze-drying) removes all solvents. While lyophilization effectively removes water and volatile organic solvents, it does not remove Trifluoroacetic Acid (TFA) when it exists as a counter-ion.
In Solid Phase Peptide Synthesis (SPPS) and RP-HPLC purification, TFA protonates the basic residues of your peptide (Arginine, Lysine, Histidine, and the N-terminus). This forms a stable salt (e.g., Peptide-NH₃⁺ · CF₃COO⁻).[1] This salt form is not volatile and will persist through standard lyophilization, often constituting 10–40% of the final product's mass.
This guide details how to exchange this toxic TFA counter-ion for biologically benign alternatives like Acetate or Hydrochloride.[2]
Module 1: Diagnostic & Decision Matrix
Q: Why must I remove TFA?
A: TFA is cytotoxic and interferes with biological data.[3]
-
Cytotoxicity: TFA lowers the pH of cell culture media and inhibits cell proliferation (Cornish et al., 1999).
-
Receptor Interference: The trifluoroacetate anion can alter the secondary structure of peptides, leading to false negatives in binding assays.
-
In Vivo Toxicity: For animal studies, high levels of TFA can cause distinct organ toxicity compared to acetate or HCl salts.
Q: Which method should I use?
Use the decision tree below to select the optimal protocol for your specific peptide.
Figure 1: Decision matrix for selecting a counter-ion exchange strategy based on peptide stability and scale.
Module 2: Execution Protocols
Protocol A: HPLC Exchange (TFA Acetate)
Best for: High purity requirements, removing impurities while exchanging salts.
The Mechanism: You use a stronger concentration of the target counter-ion (Acetate) in the mobile phase to displace the TFA during the column wash step.
Reagents:
-
Buffer A: 10–50 mM Ammonium Acetate (NH₄OAc) in Water (pH ~6.5).
-
Buffer B: 10–50 mM Ammonium Acetate in 80% Acetonitrile / 20% Water.
Step-by-Step:
-
Equilibration: Equilibrate your C18 Prep-HPLC column with 95% Buffer A / 5% Buffer B.
-
Loading: Dissolve your peptide in Buffer A (or minimal acetic acid if insoluble). Inject onto the column.[2][4]
-
The Exchange Wash (Critical Step):
-
Do not start the gradient immediately.
-
Wash the column isocratically with 95% Buffer A for 5–10 column volumes.
-
Why? This floods the stationary phase with Acetate ions, displacing the TFA ions bound to the peptide.
-
-
Elution: Run your standard gradient (e.g., 5% B to 60% B over 30 mins) using the Ammonium Acetate buffers.
-
Lyophilization: Collect fractions and lyophilize. The resulting powder is the Peptide-Acetate salt.
Protocol B: HCl Exchange via Lyophilization
Best for: Large batches (>100mg), peptides stable in acid.
The Mechanism: HCl is a stronger acid than TFA.[1] By dissolving the peptide in excess HCl, you drive the equilibrium toward the hydrochloride salt. Since HCl is volatile (unlike the peptide-TFA salt complex itself), the excess HCl and displaced TFA are removed during freeze-drying.
Reagents:
-
0.1 M Hydrochloric Acid (HCl) (biotech grade).
-
Milli-Q Water.
Step-by-Step:
-
Dissolution: Dissolve the lyophilized peptide in 0.1 M HCl at a concentration of ~1–5 mg/mL.
-
Note: If the peptide precipitates, add a small amount of Acetonitrile (up to 20%).
-
-
Incubation: Let the solution stand at room temperature for 5–10 minutes.
-
Freeze & Dry: Freeze the solution (liquid nitrogen or -80°C freezer) and lyophilize until dry.
-
Repetition (Mandatory): The first cycle rarely removes 100% of the TFA.
-
Repeat steps 1–3 two more times.
-
-
Final Wash: For the final cycle, dissolve the peptide in pure water (no HCl) and lyophilize to remove any trapped excess HCl.
Protocol C: Ion Exchange Resin (Batch Mode)
Best for: Acid-labile peptides, laboratories without Prep-HPLC.
The Mechanism: Uses a strong anion exchange resin (quaternary ammonium) carrying Acetate or Chloride ions. As the peptide passes through, the resin captures the TFA anions and releases the desired counter-ion.
Reagents:
-
Strong Anion Exchange Resin (e.g., Dowex 1x2 or 1x8, acetate form).
-
Elution Solvent: 10% Acetic Acid or Water.
Step-by-Step:
-
Resin Preparation: Wash the resin thoroughly with water, then 1M Acetic Acid, then water again until the eluate is neutral pH.
-
Peptide Loading: Dissolve peptide in water (or minimal organic solvent).[2][5] Add the peptide solution to the resin (approx.[2][4] 1g resin per 100mg peptide).
-
Agitation: Stir gently or shake for 1 hour at room temperature.
-
Filtration: Filter off the resin beads.
-
Rinse: Wash the resin beads with a small volume of water to recover any trapped peptide.
-
Lyophilization: Combine the filtrate and washings; lyophilize to obtain the acetate salt.
Module 3: Validation & Quality Control
You cannot visually see if the exchange worked. You must quantify it.
| Method | Detection Capability | Pros | Cons |
| Ion Chromatography (IC) | Direct quantification of TFA, Acetate, Chloride | Gold Standard. Highly sensitive (ppm levels).[6] | Requires specialized equipment. |
| 19F NMR | Detects Fluorine atoms (TFA) | Fast, specific to TFA. | Qualitative unless using an internal standard. |
| HPLC (Standard) | Indirect (Retention time shift) | Easy access. | TFA salts usually elute later than Acetate salts. Not quantitative. |
Visualizing the Exchange Workflow:
Figure 2: The iterative workflow for ensuring complete counter-ion exchange.
Module 4: Troubleshooting (FAQ)
Q: My peptide precipitated when I added 0.1 M HCl.
-
Cause: The peptide might be hydrophobic, and the change in ionic strength or pH caused aggregation.
-
Fix: Add Acetonitrile (ACN) dropwise until the peptide redissolves. You can go up to 50% ACN/Water for the lyophilization process, though it may take longer to freeze.[1]
Q: I used Protocol A (HPLC), but the TFA is still there.
-
Cause: The column wash (Step 3) was likely too short, or the buffer concentration was too low.
-
Fix: Increase the Ammonium Acetate concentration to 100 mM for the wash step, or increase the wash duration to 20 column volumes.
Q: Can I just use a basic buffer (pH 8) to remove TFA?
-
Risk: While high pH deprotonates the ammonium groups (releasing TFA), it puts the peptide at risk of:
-
Disulfide bond scrambling.
-
Racemization (especially at C-terminal Cysteine or Histidine).
-
Deamidation (Asn/Gln -> Asp/Glu).[7]
-
Recommendation: Stick to acidic or neutral exchange methods unless your peptide is known to be alkali-stable.
-
References
-
Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C. L., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link
-
LifeTein. (2025).[3] Should I Have TFA Removed from My Peptide? LifeTein Technical Support. Link
-
Thermo Fisher Scientific. (n.d.). Determination of Trifluoroacetic Acid (TFA) in Peptides (Application Note 115).Link
-
Ma, T. G., Ling, Y. H., McClure, G. D., & Tseng, M. T. (1990). Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells. Journal of Toxicology and Environmental Health, 31(2), 147-158. Link
Sources
Technical Support Center: Peptide Counter-Ion Management
Topic: Incomplete TFA Removal from Hydrophobic Peptides
Welcome to the Advanced Peptide Support Hub. Status: Operational Role: Senior Application Scientist Case ID: TFA-HYDRO-001
Diagnostic Hub: Is TFA Your Silent Saboteur?
Before initiating removal protocols, confirm that Trifluoroacetic acid (TFA) is the root cause of your experimental deviation. Hydrophobic peptides are particularly prone to "TFA trapping," where the peptide folds around the counter-ion during lyophilization, shielding it from standard exchange methods.
Common Symptoms of TFA Contamination:
| Domain | Symptom | Mechanism |
| Cell Biology | Unexpected cytotoxicity (IC50 < 10 µM) | TFA acidifies cytosol and disrupts membrane potential [1]. |
| Spectroscopy | Aberrant IR bands at 1670 cm⁻¹ | TFA carbonyl stretch overlaps with Amide I band [2]. |
| NMR | "Ghost" peaks or line broadening | TFA acts as an impurity; Fluorine couples with peptide protons. |
| Solubility | Peptide "crashes out" in physiological buffer | TFA salts are often less soluble than Acetate or HCl salts in neutral pH. |
Visualizing the "TFA Trap"
Why standard lyophilization fails for hydrophobic sequences.
Figure 1: Mechanism of TFA retention. As solvent removes, hydrophobic residues aggregate, physically encapsulating TFA ions and preventing ion exchange.
The Protocol Vault: Removal & Exchange Workflows
WARNING: Hydrophobic peptides require organic co-solvents during exchange. Standard aqueous protocols will result in precipitation and incomplete exchange.
Protocol A: The "Modified" HCl Exchange (Gold Standard)
Best for: Stable peptides, NMR studies, Crystallography. Mechanism: Mass action. Excess strong acid (HCl) displaces the weaker, volatile acid (TFA).
Reagents:
-
0.1 M HCl (Molecular Biology Grade)
-
Acetonitrile (HPLC Grade) or TFE (Trifluoroethanol) for difficult sequences.
-
Milli-Q Water.[1]
Step-by-Step:
-
Solvation (Critical): Dissolve the peptide (1 mg/mL) in a mixture of 50% Acetonitrile / 50% Water .
-
Why? You must fully solvate the hydrophobic core to release trapped TFA. If the peptide is aggregated, the exchange will fail.
-
-
Acidification: Add 0.1 M HCl to the solution.
-
Ratio: Final concentration should be ~10 mM HCl (approx. 10-20 equivalents relative to peptide).
-
Wait: Incubate at Room Temperature for 5 minutes.
-
-
Freeze: Snap freeze in liquid nitrogen.
-
Lyophilize: Run until completely dry.
-
Repeat: Perform steps 1-4 three times .
-
Note: Single exchange typically only removes ~70-80% of TFA. Three cycles achieves >98% removal [3].
-
-
Final Polish: Redissolve in water/acetonitrile (no HCl) and lyophilize once more to remove excess HCl.
Protocol B: Acetate Exchange (Resin Method)
Best for: Cell culture (Acetate is biocompatible), Acid-sensitive peptides.
Reagents:
-
Strong Anion Exchange Resin (e.g., Dowex 1x2, Acetate form).
-
Elution Buffer: 10% Acetic Acid in 50% Acetonitrile.
Step-by-Step:
-
Resin Prep: Wash resin with 1M NaOH, then water, then 30% Acetic Acid to ensure full conversion to Acetate form.
-
Loading: Dissolve peptide in minimal 50% Acetonitrile. Load onto the column.[2][3][4]
-
Elution: Elute with 10% Acetic Acid.
-
Analysis: Collect fractions; lyophilize.
Troubleshooting Matrix (FAQs)
Q1: My peptide precipitated immediately upon adding HCl. What now? A: This is "Salting Out." Your peptide is too hydrophobic for the salt concentration.
-
Fix: Increase the organic modifier (Acetonitrile) concentration to 70% or use tert-butanol.
-
Alternative: Use a lower concentration of HCl (2 mM instead of 10 mM) and increase the number of exchange cycles to 5.
Q2: Can I use dialysis to remove TFA? A: No.
-
Reason 1: Hydrophobic peptides stick avidly to dialysis membranes (cellulose/PES), leading to massive yield loss.
-
Reason 2: TFA is an ion-pair, not just a free salt.[5] It travels with the peptide. Dialysis reaches equilibrium but rarely removes the bound counter-ions effectively from the hydrophobic pockets.
Q3: I did 3 cycles of HCl exchange, but 19F NMR still shows Fluorine. A: You likely have aggregated peptide that never fully dissolved during the exchange steps.
-
Fix: Perform one cycle of lyophilization from HFIP (Hexafluoroisopropanol) . HFIP is a potent structure-breaker that will denature aggregates. Follow this immediately with the HCl exchange protocol to remove the HFIP.
Validation: How to Prove It's Gone
Never assume the exchange worked. You must quantify the residual TFA.[6][7]
| Method | Limit of Detection (LOD) | Pros | Cons |
| 19F NMR | ~50 ng/mL | The absolute Gold Standard. Specific to TFA. | Requires NMR access. |
| IC (Ion Chromatography) | ~1 ppm | Highly accurate quantification of Cl- vs TFA-. | Requires specialized column. |
| HPLC-ELSD | ~10 µg/mL | Can see non-chromophoric salts. | Less sensitive than NMR. |
Analytical Workflow Decision Tree
Figure 2: Selection of analytical method based on peptide solubility.
References
-
Cornish, J., et al. (1999).[8] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[9] American Journal of Physiology-Endocrinology and Metabolism.
-
Gaussier, H., et al. (2002).[8] Replacement of trifluoroacetic acid with HCl in the hydrophobic purification steps of pediocin PA-1: a structural effect. Applied and Environmental Microbiology.
-
LifeTein Support. (2024).[10] TFA Removal Protocols: HCl and Acetate Exchange.[4][5][11] Technical Notes.
-
Vlasak, J., et al. (2016). Validation of an 19F NMR Method for the Detection of TFA in Peptides. Biopharma Asia.
Sources
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. omizzur.com [omizzur.com]
- 4. lifetein.com [lifetein.com]
- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharma-asia.com [biopharma-asia.com]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
Technical Support Center: Strategies for Preventing Racemization During the Coupling of (Cbz-hydrazido)glycine
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the coupling of (Cbz-hydrazido)glycine in peptide synthesis. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure the integrity of your chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What is (Cbz-hydrazido)glycine, and why is racemization a significant concern during its coupling?
(Cbz-hydrazido)glycine is an atypical amino acid derivative where the α-amino group of glycine is replaced by a hydrazido moiety, which is in turn protected with a benzyloxycarbonyl (Cbz) group. The primary concern during the coupling of this molecule to the N-terminus of a peptide chain is the potential loss of stereochemical integrity at the α-carbon of the activated amino acid, a phenomenon known as racemization.
Racemization leads to the formation of diastereomeric peptides, which can be challenging to separate and may exhibit altered biological activity, pharmacology, and toxicology.[1] Therefore, maintaining the chirality of the amino acid building blocks is paramount in peptide synthesis.
Q2: What is the primary mechanism of racemization during peptide coupling?
The most prevalent mechanism for racemization during peptide bond formation is through the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs after the carboxylic acid group of the N-protected amino acid is activated. The activated carbonyl is susceptible to intramolecular attack by the lone pair of electrons on the nitrogen of the protecting group, leading to the formation of the oxazolone ring. The α-proton of this planar intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Subsequent reprotonation can occur from either face of the planar ring, resulting in a mixture of L- and D-isomers.
While urethane-based protecting groups like Cbz are known to generally suppress racemization compared to acyl-type protecting groups, the risk is not entirely eliminated, especially under suboptimal reaction conditions.[2]
Troubleshooting Guide: Preventing Racemization
This section provides a systematic approach to troubleshooting and minimizing racemization when coupling (Cbz-hydrazido)glycine.
Issue 1: Significant Racemization Detected in the Final Product
If you observe a significant level of the diastereomeric impurity in your final peptide, a stepwise evaluation of your coupling protocol is necessary.
Step 1: Re-evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a critical factor influencing the extent of racemization.
-
Carbodiimides (e.g., DCC, DIC, EDC): While effective, these reagents are known to cause significant racemization when used alone.[1] The highly reactive O-acylisourea intermediate they form is prone to cyclization to the oxazolone.
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives.[1] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react with the O-acylisourea intermediate to form an active ester that is less susceptible to racemization.[1][2] A study by Wang et al. (1978) demonstrated a mild procedure for preparing protected peptide hydrazides from the corresponding carboxylic acids and hydrazine using dicyclohexylcarbodiimide (DCC) and HOBt, with no racemization observed.[3]
-
-
Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): These reagents are generally more efficient and lead to lower levels of racemization than carbodiimides alone.[1] They promote the in-situ formation of HOBt or HOAt esters. For the coupling of α-hydrazino acids, HATU in the presence of HOBt and N-methylmorpholine (NMM) has been successfully used.[4]
Table 1: Comparison of Common Coupling Reagents and Their Propensity for Racemization
| Coupling Reagent Class | Examples | Propensity for Racemization (without additives) | Recommended Additives |
| Carbodiimides | DCC, DIC, EDC | High | HOBt, OxymaPure® |
| Phosphonium Salts | PyBOP, PyAOP | Low to Moderate | Often used with HOBt or HOAt |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Low to Moderate | Often used with HOBt or HOAt |
Step 2: Assess the Base Used in the Reaction
The choice and concentration of the base can significantly impact racemization.[1] Stronger, less sterically hindered bases can accelerate the abstraction of the α-proton from the oxazolone intermediate.
-
Commonly Used Bases: N,N-diisopropylethylamine (DIPEA) is widely used but can contribute to racemization.[1]
-
Solution: Consider using a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative.[1][4] In cases of severe racemization, the more sterically hindered base 2,4,6-collidine may be beneficial.[2] Also, ensure you are using the minimum amount of base necessary for the reaction to proceed.
-
Step 3: Control the Reaction Temperature
Higher temperatures accelerate most chemical reactions, including the pathways leading to racemization.[1]
-
Solution: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice to minimize racemization.[1] While microwave synthesis can accelerate couplings, the associated high temperatures can increase racemization, especially for sensitive amino acids.[5]
Step 4: Evaluate the Solvent
The polarity of the solvent can influence the rate of racemization.[1]
-
Solution: Where solubility allows, using less polar solvents may help reduce racemization.[1] However, solvent choice is often dictated by the solubility of the reactants and, in solid-phase peptide synthesis (SPPS), the swelling of the resin. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used.
Recommended Experimental Protocols
The following protocols are based on methods reported to be effective for the coupling of hydrazides and related derivatives with minimal racemization.
Protocol 1: Carbodiimide-Mediated Coupling with HOBt
This protocol is adapted from the work of Wang et al. (1978) for the preparation of protected peptide hydrazides.[3]
Materials:
-
(Cbz-hydrazido)glycine
-
N-terminal deprotected peptide or amino acid ester
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) (if coupling to an amino acid salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve (Cbz-hydrazido)glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
If the amine component is a salt (e.g., hydrochloride), add NMM (1.1 eq) and stir for 10 minutes.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC or DIC (1.1 eq) in DCM or DMF dropwise to the reaction mixture.
-
Add the N-terminal deprotected peptide or amino acid ester (1.0 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Work up the reaction mixture by washing with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: HATU-Mediated Coupling
This protocol is based on methods used for coupling α-hydrazino acids.[4]
Materials:
-
(Cbz-hydrazido)glycine
-
N-terminal deprotected peptide or amino acid ester
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve (Cbz-hydrazido)glycine (1.0 eq), HATU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.
-
Add NMM (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Add the N-terminal deprotected peptide or amino acid ester (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Couplings with HATU are typically rapid.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude peptide by flash column chromatography or preparative HPLC.
References
-
Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). N-(Cbz and Fmoc-α-aminoacyl)benzotriazoles: Stable Derivatives Enabling Peptide Coupling of Tyr, Trp, Cys, Met, and Gln with Free Amino Acids in Aqueous Media with Complete Retention of Chirality. Journal of Organic Chemistry, 72(2), 531-536. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Stout, D. R., et al. (2006). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Journal of Medicinal Chemistry, 49(24), 7113-7120. [Link]
-
Wang, S. S., Kulesha, I. D., Winter, D. P., Makofske, R., Kutny, R., & Meienhofer, J. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300. [Link]
-
Fang, G., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 6(11), 1911-1921. [Link]
-
Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-A., & Liu, L. (2013). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 0(0), 1-13. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
Unverzagt, C., & Kajihara, Y. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(9), 725-730. [Link]
-
Stout, D. R., et al. (2006). Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. Organic Letters, 8(23), 5275-5278. [Link]
-
Ismail, N. S. M., & Othman, M. R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7545. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Fiori, S., et al. (2024). α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. ACS Omega. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Paquet, A., et al. (1993). Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides. International Journal of Peptide and Protein Research, 42(2), 157-163. [Link]
-
Pascal, R., & Pross, A. (2016). Mixed Anhydride Intermediates in the Reaction of 5(4H)-Oxazolones with Phosphate Esters and Nucleotides. Journal of the American Chemical Society, 138(42), 13861-13864. [Link]
-
da Silva, W., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6296. [Link]
-
Zhang, X., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Crystals, 13(7), 1113. [Link]
-
Palomo, J. M. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(1), 287-296. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Technical Support Center: Managing (Cbz-hydrazido)glycine Solubility
Topic: Managing the solubility of (Cbz-hydrazido)glycine during synthesis Audience: Researchers, Scientists, and Drug Development Professionals Version: 2.1 (Current as of 2025)
Introduction: The Solubility Paradox
(Cbz-hydrazido)glycine (also known as N-benzyloxycarbonyl-glycine hydrazide) presents a classic "Janus" problem in organic synthesis. It possesses a hydrophobic, aromatic tail (Cbz group) and a highly polar, hydrogen-bond-donating head (Hydrazide group).
The Core Challenge: The molecule has a high propensity to form intermolecular hydrogen bond networks (stacking), leading to:
-
Gelation in concentrated polar aprotic solvents.
-
Premature Precipitation ("Crashing out") during synthesis, trapping impurities.
-
Poor Solubility in standard chromatography solvents (DCM/Hexanes), making column purification difficult.
This guide provides a self-validating protocol to manage these physicochemical properties, turning the solubility "bug" into a purification "feature."
The Solubility Matrix
Do not rely on trial-and-error. Use this matrix to select the correct solvent system for your specific stage of experimentation.
| Solvent System | Solubility (25°C) | Solubility (Reflux >60°C) | Application Utility |
| Methanol (MeOH) | Low / Sparingly Soluble | High | Primary Synthesis Solvent. Ideal for recrystallization (dissolves hot, precipitates cold). |
| Ethanol (EtOH) | Very Low | Moderate to High | Alternative to MeOH. Slower crystallization, often yields purer crystals but lower recovery. |
| DMF / DMSO | High | High | Downstream Coupling. Use only when reacting the hydrazide (e.g., Native Chemical Ligation). Difficult to remove. |
| Water | Low (< 1 mg/mL) | Moderate | Wash Solvent. Use cold water to wash away excess hydrazine hydrate and salts without losing yield. |
| Dichloromethane (DCM) | Low | Low | Avoid. Poor solubility leads to streaking on silica gel. Not recommended for purification. |
| Diethyl Ether / Hexane | Insoluble | Insoluble | Precipitant. Use to force precipitation or wash away non-polar byproducts. |
Protocol: Synthesis & Reaction Control
Objective: Synthesize (Cbz-hydrazido)glycine from Cbz-Gly-OMe (Methyl ester) while preventing dimer formation and managing solubility.
The "Solvent Switch" Methodology
The most common failure mode is the formation of the symmetrical dimer (Cbz-Gly-NH-NH-Gly-Cbz) due to low hydrazine concentration or poor solubility.
Step-by-Step Protocol
-
Dissolution (The Heat Step):
-
Suspend Cbz-Gly-OMe (1.0 eq) in Methanol (5 mL per mmol).
-
Checkpoint: The solution may be cloudy. Heat to mild reflux (65°C) until clear.
-
Why: Heat disrupts the intermolecular H-bonds of the starting material.
-
-
Reagent Addition (The Kinetic Control):
-
Add Hydrazine Hydrate (NH₂NH₂·H₂O) in significant excess (3.0 to 5.0 eq ).
-
Critical: Add hydrazine while hot. If added cold, the reaction slows, and the intermediate may precipitate before conversion.
-
Mechanism:[1][2][3][4] Excess hydrazine ensures the ester is attacked by hydrazine (forming product) rather than by the newly formed product (forming dimer).
-
-
Reaction Monitoring:
-
Reflux for 2–4 hours.
-
TLC Monitoring: Use 10% MeOH in DCM. Hydrazides stain strongly with PMA or UV.
-
Self-Validation: If a heavy white precipitate forms during reflux, add more MeOH. The reaction mixture must remain homogenous at reflux to ensure complete conversion.
-
-
Controlled Precipitation (The Purification):
-
Remove heat and allow the vessel to cool slowly to Room Temperature (RT).
-
Once at RT, move to 4°C (fridge) for 2 hours.
-
Result: The product crystallizes as white needles. Impurities (excess hydrazine, unreacted ester) remain in the mother liquor.
-
-
Isolation:
-
Filter the crystals.[2]
-
Wash 1: Cold Methanol (removes unreacted ester).
-
Wash 2: Cold Water (removes residual hydrazine).
-
Wash 3: Diethyl Ether (removes water, aids drying).
-
Visualization: Solubility Decision Tree
Use this logic flow to determine the next step based on the physical state of your material.
Figure 1: Decision tree for handling physical states of Cbz-hydrazido glycine. Blue/Green paths indicate optimal workflows; Red indicates common solubility traps.
Troubleshooting & FAQs
Q1: The product turned into a "gum" or oil instead of crystals upon cooling.
Diagnosis: This usually happens if the cooling was too rapid or if the solvent contained too much water (from the hydrazine hydrate). Fix: Re-dissolve the gum in boiling Methanol. Add a "seed" crystal if available. Scratch the inner wall of the glass flask with a glass rod to induce nucleation. Allow to cool very slowly (wrap the flask in a towel).
Q2: Can I use chromatography (Silica Gel) to purify this?
Advisory: Avoid if possible. Hydrazides are polar and basic. They streak badly on standard silica columns and often adhere irreversibly, leading to massive yield loss. Workaround: If you must use chromatography (e.g., to separate complex analogs), use a solvent system of DCM:MeOH:NH₄OH (90:9:1) . The ammonia helps unstick the hydrazide from the silica.
Q3: I need to dissolve it for an NMR sample. What solvent should I use?
Recommendation: DMSO-d6 is the gold standard. It breaks the H-bond aggregates effectively. Methanol-d4 is acceptable but may require warming. Avoid CDCl₃ (insoluble).
Q4: My yield is low (<50%). Where did the product go?
Analysis:
-
Mother Liquor: The product might be too soluble in the chosen alcohol volume. Evaporate the filtrate to 50% volume and cool again.
-
Water Wash: If you washed with large volumes of warm water, you likely dissolved the product. Only use ice-cold water for washing.
Scientific Mechanism: The Hydrazide Effect
Understanding the why allows you to adapt this protocol to other peptide hydrazides.
-
Nucleophilicity vs. Basicity: The terminal nitrogen of the hydrazide (
) is more nucleophilic than the internal nitrogen ( ) due to the Alpha Effect (repulsion between adjacent lone pairs). This makes hydrazides excellent nucleophiles for ligation (e.g., forming acyl azides) but also prone to self-aggregation. -
H-Bond Networking: The
and motifs create a "zipper" effect in non-polar solvents, excluding solvent molecules and causing precipitation. Heating supplies the thermal energy ( ) required to overcome this lattice energy.
References
-
Standard Synthesis & Properties: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. Source Verification:
-
Hydrazide Ligation & Solubility Profiles: Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[5] Angewandte Chemie International Edition, 50(33), 7645-7649. Source Verification:
-
Purification of Glycine Derivatives: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids (Vol. 2). John Wiley & Sons. (Classic reference for solubility data of Cbz-derivatives). Source Verification:
-
Crystallization Techniques for Hydrazides: Stoll, A., & Wiedemann, E. (1952). Die Hydrazinolyse von Peptiden. Helvetica Chimica Acta. (Foundational work on hydrazinolysis solubility). Source Verification:
Sources
- 1. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 3. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]
- 4. [Hydrazinolysis using hydrazine monohydrate]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Validating the Incorporation of (Cbz-hydrazido)glycine for Robust Peptide Ligation Workflows
Executive Summary
The incorporation of (Cbz-hydrazido)glycine (typically defined as Glycine-N'-benzyloxycarbonyl-hydrazide or H-Gly-NH-NH-Z) represents a critical strategy in modern peptide synthesis, particularly for generating peptide hydrazides used in Native Chemical Ligation (NCL) and bioconjugation. Unlike standard solid-phase methods that generate hydrazides directly on-resin, using a pre-functionalized (Cbz-hydrazido)glycine building block offers superior control over purity and prevents premature side reactions (such as over-acylation).
This guide objectively compares the (Cbz-hydrazido)glycine incorporation strategy against traditional hydrazine-resin methods, providing a validated protocol for its integration into Fmoc-SPPS workflows and the subsequent analytical metrics required for confirmation.
Comparative Analysis: Building Block vs. Resin Functionalization
The decision to incorporate a hydrazide moiety via a pre-formed glycine derivative versus generating it on-resin is pivotal. The following analysis highlights why (Cbz-hydrazido)glycine is often the superior choice for complex sequences.
Table 1: Performance Comparison of Hydrazide Generation Strategies
| Feature | Method A: (Cbz-hydrazido)glycine Incorporation | Method B: 2-Cl-Trt-Hydrazine / Hydrazine Resin |
| Mechanism | Coupling of H-Gly-NH-NH-Z to the C-terminus of a protected peptide fragment. | Loading of the first amino acid onto a hydrazine-functionalized resin. |
| Purity Profile | High. The hydrazide is protected (Cbz) throughout SPPS, preventing side reactions.[1] | Variable. Free hydrazine on resin can suffer from di-acylation or low loading efficiency. |
| Orthogonality | Excellent. Cbz is stable to Fmoc deprotection (piperidine) and TFA cleavage. | Moderate. Hydrazine linker is sensitive; requires careful handling during cleavage. |
| Storage | The resulting Peptide-Gly-NH-NH-Z is stable and storable indefinitely. | Peptide hydrazides (free) are prone to oxidation or hydrolysis over time. |
| Ligation Readiness | Requires a specific deprotection step (Hydrogenolysis or HF) to activate. | Ready immediately after TFA cleavage (but often impure). |
| Best Use Case | GMP production, long peptides, and convergent synthesis requiring purification of intermediates. | Rapid screening of short peptides where purity is less critical. |
Expert Insight: The "Orthogonality" Advantage
In Fmoc-SPPS, the Cbz (Z) group on the hydrazide remains intact during the standard TFA cleavage cocktail. This is a massive advantage. It allows you to purify the protected hydrazide intermediate (Peptide-Gly-NH-NH-Z) by HPLC, ensuring that only the correct full-length sequence is carried forward to the ligation step. Direct hydrazine resins yield the free hydrazide immediately, forcing you to perform ligation with a potentially impure crude mixture.
Experimental Protocol: Incorporation & Validation
This protocol describes the solution-phase coupling of (Cbz-hydrazido)glycine to a protected peptide fragment (or on-resin if using a specialized linker), followed by validation.
Phase 1: Synthesis & Incorporation
Reagents:
-
Building Block: (Cbz-hydrazido)glycine trifluoroacetate salt (CAS: 19704-03-1).[1][2]
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Workflow:
-
Peptide Assembly: Synthesize the desired peptide sequence on 2-Chlorotrityl chloride resin using standard Fmoc-SPPS.
-
Mild Cleavage: Cleave the protected peptide fragment from the resin using 1% TFA/DCM (maintaining side-chain protecting groups).
-
Coupling:
-
Dissolve the Protected Peptide-COOH (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIEA (2.5 eq). Activate for 2 minutes.
-
Add (Cbz-hydrazido)glycine (1.2 eq).
-
Stir at Room Temperature for 2–4 hours.
-
-
Global Deprotection (Optional at this stage): Treat with TFA/TIS/H2O (95:2.5:2.5) to remove side-chain groups, leaving the C-terminal Gly-NH-NH-Z intact.
Phase 2: Analytical Validation (The "Self-Validating" System)
To confirm successful incorporation, you must observe specific mass shifts and retention time changes.
Step 1: HPLC Validation
-
Observation: The incorporation of the NH-NH-Z group adds significant hydrophobicity compared to the free acid or free hydrazide.
-
Shift: Expect a retention time shift of +2 to +5 minutes (on a standard C18 gradient) compared to the Peptide-Gly-OH control.
Step 2: Mass Spectrometry (ESI-MS)
-
Target Mass Calculation:
-
Calculate Exact Mass of Peptide-Gly-OH.
-
Add mass of Hydrazine (+32 Da) + Cbz (+134 Da) - Water (-18 Da for condensation).
-
Net Shift: Look for [M + 148 Da] relative to the Peptide-Gly-OH parent.
-
Note: If the Cbz group is removed (accidental hydrogenolysis), the shift is only +14 Da (Hydrazide vs OH).
-
Visualization of Logic & Workflow
The following diagrams illustrate the synthesis pathway and the decision logic for validating the molecule.
Diagram 1: Synthesis & Activation Pathway
Caption: Workflow for incorporating (Cbz-hydrazido)glycine to generate a stable, protected peptide hydrazide precursor.
Diagram 2: Validation Decision Tree
Caption: Logical framework for validating the structural integrity of the incorporated moiety.
Troubleshooting & Expert Tips
-
Solubility Issues: (Cbz-hydrazido)glycine salts (TFA salt) can be acidic. Ensure sufficient DIEA is added to neutralize the salt and the activation byproduct. If the pH is < 8 during coupling, the reaction will stall.
-
Cbz Stability: While Cbz is stable to TFA, it is sensitive to hydrogenation . Avoid using reducing agents (like thiols) in high concentration if they are known to reduce benzylic systems under specific conditions, though standard SPPS scavengers (TIS, EDT) are generally safe.
-
Racemization: Glycine is achiral, so racemization during the coupling of (Cbz-hydrazido)glycine is not a concern. This makes Glycine the ideal "linker" residue for this chemistry.
References
- Fang, G.M., et al. (2011). "Protein Chemical Synthesis by Ligation of Peptide Hydrazides." Angewandte Chemie International Edition, 50(33), 7645-7649.
- Zheng, J.S., et al. (2013). "Robust Chemical Synthesis of Proteins by Hydrazide-Based Native Chemical Ligation." Nature Protocols, 8, 2483–2495.
-
National Institutes of Health (NIH). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC Article. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of Peptides Containing N-(Hydrazido)glycine: Submonomer vs. Multicomponent Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical 20 Amino Acids
In the quest for novel therapeutics and advanced biomaterials, peptide science has increasingly ventured beyond the canonical 20 amino acids. The incorporation of non-natural residues, such as N-substituted glycines (NSGs or peptoids), offers a powerful strategy to imbue peptides with enhanced proteolytic stability, refined conformational properties, and novel functionalities.[1] This guide focuses on a particularly versatile building block: N-(hydrazido)glycine , a glycine residue bearing a side-chain hydrazide moiety.
The introduction of a hydrazide group directly into the peptide backbone, rather than at the C-terminus, creates a unique chemical handle. This side-chain functionality can be used for late-stage diversification—for instance, through the formation of hydrazone linkages to aldehydes or ketones—or it can serve as a key structural element influencing the peptide's interaction with biological targets.[1][2]
This guide provides an in-depth comparison of the primary methodologies for synthesizing peptides containing this residue. As a Senior Application Scientist, my objective is to not only present protocols but to explain the causality behind the experimental choices. We will explore the gold-standard solid-phase "submonomer" approach, detailing the critical choice of protecting groups, and compare it with the rapid, diversity-oriented Ugi multicomponent reaction.
Part 1: The Submonomer Approach for Sequence-Defined Incorporation
The most robust and widely adopted method for creating sequence-defined peptoids and peptide-peptoid hybrids is the submonomer approach, first pioneered by Zuckermann et al.[3] This strategy is particularly advantageous for incorporating N-(hydrazido)glycine because it circumvents the need to synthesize, protect, and activate a sterically hindered and potentially unstable Fmoc-N-(protected-hydrazido)glycine monomer. Instead, the residue is constructed in situ on the solid-phase resin.
The Principle: A Two-Step Synthetic Cycle
The submonomer method involves a simple but powerful two-step cycle for each NSG residue added:
-
Acylation: The free N-terminus of the growing peptide chain on the solid support is acylated with bromoacetic acid. This step adds the glycine backbone. The reaction is typically activated with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC).[2][4]
-
Nucleophilic Displacement: The freshly installed bromoacetyl group is then subjected to nucleophilic substitution by a primary amine or, in our case, a protected hydrazine. This step introduces the desired side chain.[1][2]
This process allows for the modular and flexible construction of the peptide, with each component added sequentially, ensuring absolute control over the final sequence.
Advantages & Disadvantages Compared to SPPS
The primary advantage of the Ugi reaction is its remarkable efficiency and convergence. It allows for the creation of highly complex and diverse molecular scaffolds in a single step from simple, readily available starting materials. [5]This makes it exceptionally well-suited for generating large libraries for high-throughput screening.
However, its main disadvantage is the lack of sequence control inherent to solid-phase synthesis. While it can be adapted for solid-phase use, creating long, linear, sequence-defined oligomers is not its primary application. [6]Furthermore, the reaction can be sensitive to the steric and electronic properties of the substrates, sometimes leading to complex product mixtures. [7]
Part 3: Comparative Analysis and Data Summary
The choice between Submonomer SPPS and the Hydrazino-Ugi reaction is fundamentally a choice between control and speed. The optimal method depends entirely on the scientific goal.
| Feature | Submonomer SPPS | Hydrazino-Ugi Reaction |
| Sequence Control | Absolute, residue-by-residue control | None (generates a single, complex product) |
| Scalability | Well-established for mg to kg scale | Typically used for library/discovery scale |
| Reactant Availability | Requires protected amino acids, bromoacetic acid | Requires diverse aldehydes, isocyanides, etc. |
| Reaction Conditions | Stepwise cycles of coupling and deprotection | One-pot, convergent reaction |
| Purification Effort | Single purification after full sequence assembly | Single purification, but can be complex |
| Suitability for Libraries | Good (via split-and-pool), but linear | Excellent (high diversity from 4 inputs) |
| Suitability for Proteins | The standard method for chemical protein synthesis | Not suitable for protein synthesis |
| Core Application | Creating defined peptide/peptoid sequences | Rapid generation of diverse small molecules |
Table 2. Head-to-head comparison of Submonomer SPPS and the Hydrazino-Ugi Reaction for generating molecules with N-(hydrazido)glycine-like moieties.
Conclusion and Future Outlook
The synthesis of peptides containing N-(hydrazido)glycine is a gateway to novel peptidomimetics with significant potential in drug discovery and chemical biology.
-
For precise, sequence-defined molecules , such as receptor antagonists or enzyme inhibitors, the submonomer solid-phase approach is the unequivocal method of choice . Its stepwise nature guarantees fidelity, and the use of an orthogonal Cbz protecting group for the hydrazide side chain provides the necessary control for synthesizing complex peptides.
-
For rapid, diversity-oriented discovery , where the goal is to quickly generate a large library of related but distinct small molecules for screening, the hydrazino-Ugi multicomponent reaction offers unparalleled efficiency .
The N-(hydrazido)glycine side chain is more than just a structural curiosity; it is a versatile chemical hub. The ability to readily form hydrazones post-synthesis opens the door to peptide conjugation, surface immobilization, and the dynamic assembly of peptide-based materials. As synthetic methodologies become more robust, we can expect to see peptides bearing this and other unique functionalities play an increasingly important role in the development of next-generation therapeutics.
References
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]
-
Tulla-Puche, J., et al. (2008). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Hansen, M. B., et al. (2016). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in Molecular Biology. Available at: [Link]
-
Wei, H., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]
-
Kubiczek, D., et al. (2023). Chemical Synthesis of Alpha-Synuclein Proteins via Solid-Phase Peptide Synthesis and Native Chemical Ligation. Chemistry – A European Journal. Available at: [Link]
-
Martins, N., et al. (2016). Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Tzouras, N. V., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Available at: [Link]
-
Huang, Y-C., et al. (2015). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry. Available at: [Link]
-
Mojsoska, B., et al. (2017). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. Frontiers in Chemistry. Available at: [Link]
-
Martins, N., et al. (2016). Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. Beilstein Journals. Available at: [Link]
-
Indiani, C., et al. (2014). Sub-Monomer Synthesis of A Hybrid Peptoid-Azapeptoid Library. PMC. Available at: [Link]
-
Martins, N., et al. (2016). Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. ResearchGate. Available at: [Link]
-
Patil, P., et al. (2016). Hydrazine in the Ugi Tetrazole Reaction. Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS NOTES. AAPPTec Peptides.[Link]
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Gody, G., et al. (2016). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry. Available at: [Link]
-
Incorporation of Acid-Labile Masking Groups for the Traceless Synthesis of C-Terminal Peptide α-Ketoacids. ResearchGate.[Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. Available at: [Link]
-
Muanprasat, C., et al. (2004). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. The Journal of General Physiology. Available at: [Link]
Sources
- 1. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of (Cbz-hydrazido)glycine in Peptide Synthesis: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and manufacturing, the economic viability of a synthetic route is as critical as its chemical efficiency. The choice of building blocks, particularly protected amino acids, represents a significant cost driver. This guide provides an in-depth evaluation of (Cbz-hydrazido)glycine as a cost-effective alternative in peptide synthesis, comparing its performance and economic implications against the widely adopted Fmoc-glycine strategy. As Senior Application Scientists, our goal is to offer not just a protocol, but a strategic framework for making informed decisions in your synthetic endeavors.
The Economic Imperative in Peptide Synthesis: Beyond Reagent Costs
The total cost of a synthesized peptide is a multifactorial equation, extending beyond the price of individual amino acid derivatives and coupling reagents. A holistic cost-effectiveness analysis must consider:
-
Reagent and Solvent Consumption: The stoichiometry of the coupling reactions and the volume of solvents required for synthesis and purification.
-
Reaction Efficiency and Yield: Higher coupling efficiencies and overall yields translate to less wasted starting material and a lower cost per milligram of the final product.
-
Synthesis Time and Throughput: Faster reaction and deprotection cycles can significantly reduce labor and operational costs, especially in large-scale production.
-
Purification Costs: The purity of the crude peptide directly impacts the complexity and cost of downstream purification, which often constitutes a major bottleneck and expense.
-
Waste Generation and Disposal: "Green chemistry" principles are not only environmentally responsible but can also lead to cost savings through reduced solvent usage and waste disposal fees.
This guide will dissect the performance of (Cbz-hydrazido)glycine through this multidimensional lens.
(Cbz-hydrazido)glycine: A Closer Look at a Classical Building Block
The Carboxybenzyl (Cbz or Z) protecting group is a stalwart of peptide chemistry, valued for its stability under a range of conditions. When combined with a C-terminal hydrazide, (Cbz-hydrazido)glycine presents a unique set of characteristics.
The hydrazide moiety offers a versatile handle for various chemical transformations. Peptide hydrazides are valuable precursors for the synthesis of peptide thioesters, which are crucial for native chemical ligation—a powerful technique for the synthesis of large proteins.[1] They can also be used in hydrazone ligation for the selective modification of molecules.
The Cbz Group: Advantages and Disadvantages
The Cbz group is typically removed via catalytic hydrogenation (H₂/Pd), a method that offers mild, neutral pH conditions.[2] This is in contrast to the strong acid required for Boc deprotection and the basic conditions for Fmoc removal.
Advantages of Cbz Protection:
-
Orthogonality: The Cbz group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, allowing for orthogonal protection strategies.
-
Cost-Effectiveness of the Protecting Group: The reagents for introducing the Cbz group are generally less expensive than those for Fmoc.
Disadvantages of Cbz Protection:
-
Catalytic Hydrogenation: The need for a catalyst and hydrogen gas for deprotection can be a drawback in some laboratory settings and may not be compatible with certain functional groups (e.g., sulfur-containing amino acids).
-
Limited Use in Modern SPPS: The standard solid-phase peptide synthesis (SPPS) workflow is predominantly based on the Fmoc/tBu strategy due to its ease of automation and milder final cleavage conditions.[3]
Comparative Analysis: (Cbz-hydrazido)glycine vs. Fmoc-glycine
The current industry standard for SPPS is the Fmoc/tBu strategy.[3] Therefore, a direct comparison with Fmoc-glycine is the most relevant for evaluating the practicality of (Cbz-hydrazido)glycine.
Cost of Starting Materials
A primary driver for considering (Cbz-hydrazido)glycine is the potential for lower upfront costs. The table below provides an estimated cost comparison based on currently available supplier pricing. It is important to note that prices can vary significantly between suppliers and are subject to change.
| Reagent | Representative Price (USD/gram) | Notes |
| (Cbz-hydrazido)glycine | $10 - $30 | Price can be higher for smaller quantities. |
| Fmoc-glycine | $5 - $15 | Widely available from numerous suppliers, leading to competitive pricing. |
| HBTU (Coupling Reagent) | $2 - $5 | A common and cost-effective coupling reagent. |
| HATU (Coupling Reagent) | $5 - $10 | Generally more expensive than HBTU but can be more efficient for difficult couplings. |
| DIC (Coupling Reagent) | < $1 | A very inexpensive carbodiimide coupling reagent. |
| HOBt (Additive) | < $1 | A common and inexpensive additive used with carbodiimides. |
While (Cbz-hydrazido)glycine may appear more expensive per gram than Fmoc-glycine in some cases, a comprehensive cost analysis must factor in the entire synthetic process.
Performance and Efficiency
| Parameter | (Cbz-hydrazido)glycine | Fmoc-glycine |
| Coupling Efficiency | Expected to be high with standard coupling reagents. The hydrazide moiety is unlikely to interfere with the N-terminal coupling reaction. | Consistently high, with well-established protocols and a wide range of efficient coupling reagents available. Typical coupling step yields often exceed 99%. |
| Deprotection | Requires catalytic hydrogenation (e.g., H₂/Pd). This step is performed after cleavage from the resin in solution phase. | Base-labile (e.g., 20% piperidine in DMF), performed on the solid support in each cycle of SPPS. |
| Side Reactions | Potential for catalyst poisoning if sulfur-containing amino acids are present in the sequence. Incomplete deprotection can occur. | Aspartimide formation and diketopiperazine formation are known side reactions in Fmoc-based SPPS. |
| Crude Purity | Dependent on the efficiency of the solution-phase deprotection and subsequent purification. | Generally high, but can be affected by side reactions and aggregation, especially in long or difficult sequences. |
| Purification | May require additional purification steps after deprotection. | Standard reverse-phase HPLC is typically effective. |
Experimental Design for a Comparative Study
To provide a truly objective comparison, a head-to-head synthesis of a model peptide is necessary. The following protocols are designed to be self-validating systems for evaluating the cost-effectiveness and performance of (Cbz-hydrazido)glycine versus Fmoc-glycine.
Model Peptide
A simple model pentapeptide, Gly-Ala-Val-Leu-Ile , will be synthesized. This sequence is chosen to be representative of a straightforward synthesis without complicating factors from reactive side chains.
Workflow Overview
Caption: Comparative workflow for evaluating (Cbz-hydrazido)glycine vs. Fmoc-glycine.
Detailed Experimental Protocols
Method A: Standard Fmoc-based Solid-Phase Peptide Synthesis
This protocol is based on well-established methods in SPPS.[1]
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling:
-
Pre-activate Fmoc-glycine (3 eq.) with HBTU (2.9 eq.) and N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids (Ala, Val, Leu, Ile).
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Method B: Proposed (Cbz-hydrazido)glycine-based Solid-Phase Peptide Synthesis
This protocol is a proposed method based on standard Cbz chemistry and peptide hydrazide synthesis principles.
-
Resin Swelling and Preparation: Swell Rink Amide resin in DMF for 1 hour. Remove the Fmoc group from the resin if it is pre-loaded.
-
(Cbz-hydrazido)glycine Coupling:
-
Pre-activate (Cbz-hydrazido)glycine (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the activated solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Follow the standard Fmoc-SPPS protocol (Method A, steps 2-5) for the remaining amino acids.
-
Cleavage: Cleave the peptide from the resin using the same cleavage cocktail as in Method A. The Cbz group will remain intact.
-
Cbz Deprotection (Solution Phase):
-
Dissolve the crude Cbz-protected peptide hydrazide in a suitable solvent (e.g., methanol or a mixture of DMF and acetic acid).
-
Add Pd/C catalyst (10% by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by HPLC).
-
Filter the catalyst and concentrate the solution.
-
-
Peptide Precipitation: Precipitate the deprotected peptide in cold diethyl ether, centrifuge, and lyophilize.
Analysis and Data Interpretation
-
Yield: Calculate the crude and purified yield for both methods.
-
Purity: Analyze the crude and purified peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
-
Cost Analysis: Calculate the total cost for each synthesis, including reagents, solvents, and an estimation of labor time.
Discussion: A Senior Application Scientist's Perspective
The choice between (Cbz-hydrazido)glycine and Fmoc-glycine is not merely a matter of comparing the price per gram of the starting materials. It is a strategic decision that hinges on the specific goals of the synthesis.
-
For Routine, Automated SPPS: The Fmoc-glycine approach is undoubtedly the more established and streamlined method. Its compatibility with automated synthesizers and the vast body of literature supporting its use make it the lower-risk option for most standard peptide synthesis projects.
-
For Cost-Sensitive Projects and Manual Synthesis: The potential for lower starting material costs with a Cbz-based strategy could be attractive, especially for large-scale manual syntheses where the cost of Fmoc-amino acids can become a significant factor. However, this potential saving must be weighed against the additional step of solution-phase deprotection and the potential for lower overall yield or purity if this step is not optimized.
-
For the Synthesis of Peptide Hydrazides: If the final desired product is a peptide hydrazide, using (Cbz-hydrazido)glycine as the C-terminal residue is a direct and efficient approach. This avoids the need for post-synthesis hydrazinolysis of a peptide ester, which can sometimes lead to side reactions.
Conclusion and Recommendations
While the Fmoc/tBu strategy remains the gold standard for its efficiency and amenability to automation, (Cbz-hydrazido)glycine presents a viable, and potentially more cost-effective, alternative under specific circumstances. Its application is particularly compelling when the synthesis of a C-terminal peptide hydrazide is the primary objective, or in manual, large-scale syntheses where the cumulative cost of Fmoc-protected amino acids is a major concern.
The decision to employ (Cbz-hydrazido)glycine should be made following a thorough evaluation of the factors outlined in this guide. We recommend that researchers perform a small-scale pilot synthesis, such as the one detailed in our experimental protocols, to validate the methodology and accurately assess the cost-effectiveness for their specific application before committing to a large-scale synthesis.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Wang, S. S., & Merrifield, R. B. (1969). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Journal of the American Chemical Society, 91(23), 6488–6491.
- Stawikowski, M., & Fields, G. B. (2002). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists.
- Katritzky, A. R., et al. (2000). The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids. The Journal of organic chemistry, 65(24), 8080-8082.
- Luxembourg Bio Technologies. (2013).
- Meng, Q., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Minerals, 13(7), 964.
- Verardo, G., et al. (2001). Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides.
- Wolfert, M. A., & Boons, G. J. (2013). Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23. ACS chemical biology, 8(10), 2146-2151.
- Liu, H., & Wang, Y. (2014). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Organic & biomolecular chemistry, 12(44), 8863-8871.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- de la Torre, A. G., & Andreu, D. (2017). Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. Beilstein journal of organic chemistry, 13, 168-175.
-
P212121 Store. (n.d.). Cbz-Glycine hydrazide 5g. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Z-Gly-NH2 [949-90-6]. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Cbz-Glycine hydrazide. Retrieved from [Link]
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
